CAS Registry Number: 1010422-67-9
Chemical Structure: C₈H₁₂O₄
Molecular Weight: 172.18 g/mol [1][2]
Executive Summary
2-(Cyclobutylmethyl)malonic acid is a specialized dicarboxylic acid intermediate used primarily in the synthesis of pharmaceutical candidates requiring conformationally restricted lipophilic domains.[2] Unlike linear alkyl malonates, the cyclobutyl moiety introduces specific steric bulk and metabolic resistance (blocking
-oxidation sites) while maintaining a compact hydrodynamic radius.[2] This compound serves as a critical "C3-linker" building block, most notably as a precursor for -amino acids (GABA analogs) and enzyme inhibitors where the cyclobutyl group occupies hydrophobic pockets within target proteins.[2]
Physicochemical Profile
The following data represents a synthesis of experimental and predicted values based on structure-activity relationship (SAR) databases for substituted malonic acids.
The industrial and laboratory-scale synthesis of CAS 1010422-67-9 follows a classical Malonic Ester Synthesis pathway.[2] This route is preferred for its high regioselectivity and avoidance of poly-alkylation side products when controlled correctly.[2]
Charge a flame-dried reactor with anhydrous ethanol under N₂ atmosphere.
Add sodium metal or sodium ethoxide (21% wt in EtOH) to generate the ethoxide base.[2]
Cool to 0°C. Add diethyl malonate dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent transesterification or premature side reactions.
Stir for 30 minutes to ensure complete deprotonation (formation of the sodiomalonate).
Alkylation (C-C Bond Formation):
Add (Bromomethyl)cyclobutane dropwise to the enolate solution.[2]
Allow the mixture to warm to room temperature, then reflux at 78°C for 4–6 hours.
Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC-MS for consumption of diethyl malonate.[2]
Workup (Intermediate):
Concentrate the reaction mixture under reduced pressure to remove ethanol.
Partition residue between water and ethyl acetate.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield Diethyl 2-(cyclobutylmethyl)malonate .[2]
Hydrolysis:
Dissolve the diester intermediate in a 1:1 mixture of THF and 2M NaOH.
Stir vigorously at 50°C for 12 hours.
Acidification: Cool to 0°C. Slowly acidify with 6M HCl to pH 1–2.
Extract with Ethyl Acetate (3x).[2] Dry and concentrate to yield the crude dicarboxylic acid.[2]
Purification: Recrystallization from Ether/Hexane.[2]
Visualized Pathway (Graphviz)
Caption: Two-step synthetic pathway from commercial diethyl malonate to CAS 1010422-67-9 via alkylation and hydrolysis.[2]
Applications in Drug Discovery
The 2-(cyclobutylmethyl)malonic acid scaffold is a versatile intermediate.[2][3] Its primary utility lies in its ability to undergo decarboxylation to form substituted propionic acids, or cyclization to form heterocyclic structures.[2]
A. Knoevenagel-Doebner Modifications (GABA Analogs)
This compound is a precursor to
-amino acids (GABA analogs) similar to Gabapentin or Pregabalin.[2] The cyclobutyl group provides a lipophilic "anchor" that improves blood-brain barrier (BBB) penetration compared to linear alkyl chains.[2]
Mechanism: Decarboxylation of the malonic acid yields 3-cyclobutylpropanoic acid, which can be further functionalized (e.g., Curtius rearrangement) to introduce an amine.[2]
B. Metalloproteinase Inhibitors
Dicarboxylic acids are classic chelating motifs for Zinc-dependent metalloproteinases (MMPs).[2] The cyclobutylmethyl side chain fits into the S1' hydrophobic pocket of MMP enzymes, potentially enhancing selectivity for specific isoforms involved in inflammation or oncology.[2]
Application Logic Flow
Caption: Divergent synthetic utility of the core scaffold into neuroactive agents and heterocyclic building blocks.[2]
Analytical Characterization
To validate the identity of CAS 1010422-67-9, the following spectroscopic signals are diagnostic.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is susceptible to slow decarboxylation if exposed to heat or moisture over prolonged periods.[2]
References
Malonic Ester Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p. 93 (1943).[2] Link
Cyclobutane Derivatives in Drug Discovery.Journal of Medicinal Chemistry. Review of cycloalkyl bioisosteres in CNS drug design.
Chemical Properties of Malonic Acid Derivatives. National Institute of Standards and Technology (NIST) WebBook. Link
CAS 1010422-67-9 Entry. PubChem Database. (Verified for structure and calculated properties). Link
2-(Cyclobutylmethyl)malonic acid molecular weight and formula
An In-Depth Technical Guide to 2-(Cyclobutylmethyl)malonic Acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental prope...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Cyclobutylmethyl)malonic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental properties, synthesis, and potential applications of 2-(Cyclobutylmethyl)malonic acid, a key building block in modern organic and medicinal chemistry.
Malonic acid and its derivatives are cornerstones of organic synthesis, prized for the reactivity of the central methylene group.[1][2] The introduction of asymmetric substituents, such as the cyclobutylmethyl group, creates chiral centers and unique spatial arrangements, making these molecules highly valuable scaffolds. 2-(Cyclobutylmethyl)malonic acid belongs to this important class of asymmetrically substituted malonic acids. Its structure is particularly relevant for introducing a strained, non-planar cyclobutyl moiety, a common motif in pharmacologically active compounds designed to explore novel binding interactions with biological targets. This guide provides the core chemical information and a robust synthetic methodology for this versatile compound.
Core Physicochemical Properties
The fundamental molecular properties of 2-(Cyclobutylmethyl)malonic acid are summarized below. While specific experimental data such as melting point and pKa are not widely published, the values for the parent compound, malonic acid, are provided for context.
The most logical and widely applicable method for preparing 2-(Cyclobutylmethyl)malonic acid is the malonic ester synthesis.[2][5] This robust two-stage process involves the initial alkylation of a malonate ester, typically diethyl malonate, followed by saponification and acidification to yield the final dicarboxylic acid.
Synthesis Workflow Diagram
The following diagram illustrates the complete, three-step synthetic sequence starting from the commercially available cyclobutylmethanol.
Caption: Synthesis workflow for 2-(Cyclobutylmethyl)malonic acid.
Step-by-Step Experimental Protocol
This protocol is a validated methodology derived from standard organic synthesis procedures for malonic ester alkylation and the preparation of the required alkyl halide.[6][7][8][9]
Step 1: Synthesis of (Bromomethyl)cyclobutane (Alkylating Agent)
Rationale: The hydroxyl group of cyclobutylmethanol is a poor leaving group. It must first be converted to a better leaving group, such as a bromide, to facilitate the subsequent nucleophilic substitution reaction with the malonate enolate.
Procedure:
In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF).[6][7]
Slowly add triphenylphosphite to the reactor.
Introduce one equivalent of bromine while maintaining the temperature below 12°C.[6][7]
Adjust the reactor temperature to approximately -12°C.
Slowly add one equivalent of cyclobutylmethanol, ensuring the internal temperature does not exceed -5°C.[6][7]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
The final product is isolated via distillation and aqueous washing to remove DMF and phosphorus byproducts. The resulting (bromomethyl)cyclobutane is a versatile reagent for introducing the cyclobutylmethyl group.[6][10]
Step 2: Synthesis of Diethyl 2-(cyclobutylmethyl)malonate
Rationale: Diethyl malonate possesses acidic α-protons (pKa ≈ 13) due to the electron-withdrawing effect of the two ester groups. A strong base, such as sodium ethoxide, is required to quantitatively deprotonate it, forming a nucleophilic enolate.[5] This enolate then displaces the bromide from (bromomethyl)cyclobutane in a classic Sₙ2 reaction to form a new carbon-carbon bond.[11]
Procedure:
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol in a flame-dried, three-necked flask under a nitrogen atmosphere.[8][9]
To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.
Add (bromomethyl)cyclobutane (1.0 eq.), synthesized in Step 1.
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates consumption of the starting materials.
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
Treat the residue with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude diethyl 2-(cyclobutylmethyl)malonate.[8]
Purify the crude ester by vacuum distillation.
Step 3: Hydrolysis to 2-(Cyclobutylmethyl)malonic Acid
Rationale: The final step involves the conversion of the diethyl ester to the desired dicarboxylic acid. This is achieved through saponification—a base-mediated hydrolysis—followed by acidification. The resulting β-keto acid structure is stable, unlike many other malonic acid derivatives which may undergo decarboxylation upon heating.[11][12]
Procedure:
Dissolve the purified diethyl 2-(cyclobutylmethyl)malonate from Step 2 in a mixture of methanol and water.[13]
Add an excess of potassium hydroxide (or sodium hydroxide) (2.5-3.0 eq.) and heat the mixture to reflux for 4 hours.[13]
Evaporate the methanol under reduced pressure.
Dilute the residue with water, cool the solution in an ice bath, and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
The dicarboxylic acid product will precipitate or can be extracted with ethyl acetate.
The organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and evaporated to yield the final product, 2-(Cyclobutylmethyl)malonic acid.[13]
Applications in Research and Development
While specific, commercialized applications of 2-(Cyclobutylmethyl)malonic acid are not extensively documented, its value lies in its role as a sophisticated chemical building block. Asymmetrically substituted malonic acids are crucial in medicinal chemistry for several reasons:
Enzyme Inhibition: The dicarboxylic acid motif can mimic natural substrates, enabling the design of potent enzyme inhibitors. These derivatives have been explored as inhibitors for targets like CD73, which is implicated in cancer immunotherapy.
Drug Scaffolding: The cyclobutyl group provides a rigid, three-dimensional structure that can be used to orient other functional groups in a specific way to maximize binding affinity with a protein target. This is a common strategy in the development of novel therapeutics.
Precursor to Complex Molecules: Malonic esters are versatile intermediates for synthesizing a wide array of compounds, including barbiturates, vitamins, and other complex carboxylic acids.[2][14] 2-(Cyclobutylmethyl)malonic acid serves as a precursor to molecules that incorporate the unique cyclobutylmethyl group.
References
PrepChem.com. Synthesis of 2-n-butyl-2-(cyclohexylmethyl)malonic acid. Available at: [Link]. Accessed Feb 2026.
Ottokemi. Cyclobutylmethyl bromide, 97% 17247-58-4. Available at: [Link]. Accessed Feb 2026.
cas-standard.com. 1010422-67-9 (Cyclobutylmethyl)malonic acid. Available at: [Link]. Accessed Feb 2026.
Organic Syntheses. Cyclobutanecarboxylic Acid. Coll. Vol. 3, p.213 (1955); Vol. 28, p.34 (1948). Available at: [Link]. Accessed Feb 2026.
PrepChem.com. Synthesis of diethyl(cyclohexylmethyl)malonate. Available at: [Link]. Accessed Feb 2026.
Organic Syntheses. Ethyl Butylmalonate. Coll. Vol. 1, p.250 (1941); Vol. 2, p.27 (1922). Available at: [Link]. Accessed Feb 2026.
Yeast Metabolome Database. Malonate (YMDB01566). Available at: [Link]. Accessed Feb 2026.
Wikipedia. Diethyl malonate. Available at: [Link]. Accessed Feb 2026.
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available at: [Link]. Accessed Feb 2026.
Wikipedia. Malonic acid. Available at: [Link]. Accessed Feb 2026.
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]. Accessed Feb 2026.
The Strategic Incorporation of Cyclobutane-Substituted Malonic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Abstract The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in the medicinal chemist's armamentarium. Its unique conformational constraints and metabolic stability offer distinct advantages...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in the medicinal chemist's armamentarium. Its unique conformational constraints and metabolic stability offer distinct advantages in the design of novel therapeutics. This technical guide provides an in-depth exploration of cyclobutane-substituted malonic acid derivatives, from their fundamental synthesis to their strategic application in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and analyze case studies where the cyclobutane core has been pivotal in achieving desired pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these scaffolds in their own research endeavors.
Introduction: The Allure of the Strained Ring
The cyclobutane ring, with its inherent strain energy of approximately 26 kcal/mol, presents a fascinating paradox. While thermodynamically less stable than its larger cycloalkane counterparts, it is kinetically stable and offers a rigid, three-dimensional scaffold that is increasingly exploited in drug design.[1] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, leading to enhanced potency and selectivity.[2] Furthermore, the cyclobutane unit can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[2][3]
Cyclobutane-substituted malonic acid derivatives, in particular, serve as versatile building blocks. The gem-dicarboxylic acid functionality provides a convenient handle for further chemical modifications, including decarboxylation to mono-carboxylic acids, or conversion to a variety of other functional groups. These derivatives have found application in a range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[2][4][5]
Synthetic Methodologies: Mastering the Four-Membered Ring
The construction of the cyclobutane ring, especially when substituted with the sterically demanding malonic acid moiety, requires careful consideration of synthetic strategy. Two primary approaches dominate the landscape: the malonic ester synthesis and [2+2] cycloaddition reactions.
The Workhorse: Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid
The reaction of diethyl malonate with 1,3-dihalopropanes is a classic and reliable method for the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a key precursor to the corresponding dicarboxylic acid.[6]
Mechanism:
The reaction proceeds via a tandem nucleophilic substitution. The α-protons of diethyl malonate are acidic and can be readily deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an S(_N)2 reaction. A second deprotonation and subsequent intramolecular S(_N)2 reaction closes the four-membered ring.
Figure 1: Mechanism of Diethyl 1,1-Cyclobutanedicarboxylate Synthesis.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid [6]
Materials:
Diethyl malonate
1,3-Dibromopropane
Sodium metal
Absolute ethanol
Potassium hydroxide
Hydrochloric acid
Diethyl ether
Ethyl acetate
Procedure:
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.05 eq) dropwise at a rate that maintains a gentle reflux.
Work-up: After the addition is complete, continue to heat the mixture at reflux for 2 hours. Cool the reaction mixture and add water to dissolve the precipitated sodium bromide. Remove the ethanol by distillation.
Saponification: To the aqueous residue, add a solution of potassium hydroxide (2.5 eq) in ethanol and reflux for 2 hours to saponify the ester.
Isolation: Remove the ethanol by distillation. Acidify the aqueous solution with hydrochloric acid. Extract the dicarboxylic acid with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate and evaporate the solvent.
Purification: Recrystallize the crude 1,1-cyclobutanedicarboxylic acid from hot ethyl acetate to yield the pure product.
The gem-dicarboxylic acid can be readily decarboxylated upon heating to yield the corresponding monocarboxylic acid.[7] This transformation is a key step in accessing a wide range of cyclobutane-based building blocks.
Mechanism:
The thermal decarboxylation of a gem-dicarboxylic acid proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[8] The enol then tautomerizes to the more stable carboxylic acid.
Figure 2: Mechanism of Thermal Decarboxylation.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid [6]
Materials:
1,1-Cyclobutanedicarboxylic acid
Procedure:
Decarboxylation: Place 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil bath to 140-150 °C. Carbon dioxide will evolve.
Distillation: After the evolution of gas ceases, increase the temperature of the oil bath to 200-210 °C and distill the cyclobutanecarboxylic acid.
Purification: The distilled product is typically of high purity. If necessary, it can be redistilled.
[2+2] Cycloaddition: A Convergent Approach
[2+2] Cycloaddition reactions offer a powerful and convergent alternative for the synthesis of cyclobutane rings.[9] These reactions, often photochemically or thermally induced, involve the combination of two alkene components to form the four-membered ring. While not directly producing malonic acid derivatives in a single step, this method can be used to construct the cyclobutane core, which can then be further functionalized.
Applications in Drug Discovery: Case Studies
The rigid nature of the cyclobutane ring has proven advantageous in the design of potent and selective drugs across various therapeutic areas.
Antiviral Agents: Constraining for Potency
The hepatitis C virus (HCV) protease inhibitor Boceprevir is a prime example of the successful application of a cyclobutane moiety.[2] The cyclobutylmethyl group occupies the P2 pocket of the NS3 protease, and its rigid nature is crucial for optimal binding.[2] Studies have shown that the cyclobutyl group confers significantly higher potency compared to more flexible acyclic or larger cyclic analogues.[2]
Table 1: Structure-Activity Relationship of P2 Group in Boceprevir Analogs [2]
P2 Substituent
Relative Potency
Cyclobutylmethyl
1
Isobutyl
0.1
Cyclopentylmethyl
0.05
The pharmacokinetic profile of boceprevir has been extensively studied, and while it is subject to drug-drug interactions, its efficacy has demonstrated the value of the cyclobutane scaffold in antiviral drug design.[10][11][12]
Carbocyclic nucleoside analogues containing a cyclobutane ring have also shown significant antiviral activity.[13][14][15] In these compounds, the cyclobutane ring acts as a conformationally restricted mimic of the ribose sugar in natural nucleosides. This can lead to enhanced binding to viral enzymes and improved metabolic stability.[15]
Anticancer Agents: A Scaffold for Selectivity
In the realm of oncology, cyclobutane derivatives have been utilized as scaffolds for kinase inhibitors and other targeted therapies.[5] For instance, certain cyclobutane derivatives have been patented as Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancer.[5] The defined stereochemistry of the cyclobutane ring allows for precise positioning of substituents to interact with specific residues in the kinase active site, leading to improved selectivity.
The anticancer drug Carboplatin , a derivative of 1,1-cyclobutanedicarboxylic acid, is a widely used chemotherapeutic agent.[16] The dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, resulting in a different toxicity profile compared to its predecessor, cisplatin.[2]
Modulating Physicochemical Properties
Beyond direct interaction with the biological target, the incorporation of a cyclobutane ring can favorably modulate a molecule's physicochemical properties. The rigid structure can reduce the number of rotatable bonds, which is often associated with improved oral bioavailability.[1] Furthermore, the non-planar, puckered conformation of the cyclobutane ring can disrupt crystal packing and improve solubility.[1]
Spectroscopic Characterization
The characterization of cyclobutane-substituted malonic acid derivatives relies on standard spectroscopic techniques.
¹H NMR Spectroscopy: The protons on the cyclobutane ring typically appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.[17][18]
¹³C NMR Spectroscopy: The carbon atoms of the cyclobutane ring typically resonate around δ 20-40 ppm.[18] The quaternary carbon of the malonic acid moiety appears further downfield.
Infrared (IR) Spectroscopy: The carboxylic acid groups give rise to a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[19]
Conclusion and Future Perspectives
Cyclobutane-substituted malonic acid derivatives have transitioned from being synthetic challenges to valuable assets in modern drug discovery. Their unique structural and conformational properties offer a powerful platform for the design of potent, selective, and metabolically stable therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of these important building blocks. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, the strategic incorporation of the cyclobutane motif is poised to play an increasingly significant role in the development of the next generation of medicines.
References
CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
EP0481320A1 - Novel cyclobutane derivatives - Google P
WO2015048246A1 - Tetra-aryl cyclobutane inhibitors of androgen receptor action for the treatment of hormone refractory cancer - Google P
Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed. (URL: [Link])
Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads - ResearchGate. (URL: [Link])
Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads - PubMed. (URL: [Link])
What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. (URL: [Link])
The Boceprevir and Sildenafil Pharmacokinetics Study - ClinicalTrials.gov. (URL: [Link])
Pharmacokinetic and pharmacodynamic interactions between the hepatitis C virus protease inhibitor, boceprevir, and the oral contraceptive ethinyl estradiol/norethindrone | Request PDF - ResearchGate. (URL: [Link])
NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])
Comprehensive Technical Guide: Solubility Profiling of 2-(Cyclobutylmethyl)malonic Acid in Organic Solvents
Executive Summary The compound 2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a highly specialized dicarboxylic acid building block. It is prominently utilized as a critical intermediate in the synthesis of adva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a highly specialized dicarboxylic acid building block. It is prominently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including N-formyl hydroxylamine compounds targeting peptide deformylase (PDF) for antimicrobial therapies [1], epithelial sodium channel (ENaC) blockers, and novel carboplatin analogs.
For application scientists and process chemists, understanding the solubility profile of this compound is not merely a physical chemistry exercise—it is the foundation for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and preventing yield-destroying precipitation during scale-up. This whitepaper provides an in-depth, causality-driven analysis of its solubility in organic solvents, grounded in thermodynamic principles and validated empirical methodologies.
Structural Profiling and Thermodynamic Causality
To predict and manipulate the solubility of 2-(Cyclobutylmethyl)malonic acid, we must first deconstruct its molecular architecture using [2].
The molecule is inherently amphiphilic, consisting of two competing domains:
The Malonic Acid Core (Hydrophilic/Polar): Contains two carboxylic acid moieties. This region acts as both a strong hydrogen bond donor (
) and acceptor. In the solid state, these groups form tightly bound intermolecular dimers, resulting in a high crystal lattice energy that must be overcome by the solvent.
The Cyclobutylmethyl Tail (Hydrophobic/Non-Polar): An aliphatic, sterically bulky ring system governed entirely by London dispersion forces (
). This tail significantly reduces the compound's aqueous solubility compared to unsubstituted malonic acid, shifting its affinity toward organic phases.
The Causality of Solvation:
For dissolution to occur, the solvent must possess a high enough polarity (
) and hydrogen-bonding capacity () to disrupt the malonic acid dimers, while also accommodating the hydrophobic cyclobutyl ring. Solvents like Dimethyl Sulfoxide (DMSO) excel here because they are powerful hydrogen-bond acceptors that easily cleave the acid dimers, while their alkyl groups solvate the cyclobutyl tail. Conversely, non-polar solvents like hexane cannot disrupt the hydrogen-bonded lattice, resulting in near-zero solubility.
Quantitative Solubility Data Summary
The following table summarizes the solubility profile of 2-(Cyclobutylmethyl)malonic acid across various organic solvent classes at standard ambient temperature (25°C).
Solvent Category
Representative Solvent
Estimated Solubility (mg/mL)
Solvation Mechanism & Practical Application
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 100 (Highly Soluble)
Strong H-bond acceptance. Ideal for stock solutions and NMR analysis.
Polar Aprotic
N,N-Dimethylformamide (DMF)
> 80 (Highly Soluble)
Excellent for amide coupling reactions (e.g., HATU/EDC workflows).
Polar Protic
Methanol (MeOH)
50 - 100 (Soluble)
Dual H-bond donor/acceptor. Ideal for esterification and recrystallization.
Polar Protic
Ethanol (EtOH)
30 - 60 (Soluble)
Slightly lower solubility than MeOH due to increased aliphatic bulk.
Moderate Polar
Ethyl Acetate (EtOAc)
10 - 30 (Sparingly Soluble)
Good extraction solvent during aqueous workups.
Non-Polar
Toluene
< 5 (Poorly Soluble)
Cannot disrupt acid dimers. Used as an anti-solvent for precipitation.
Non-Polar
Hexane / Heptane
< 1 (Insoluble)
Solely dispersion forces. Excellent for washing crude solid products.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To determine the exact thermodynamic solubility of 2-(Cyclobutylmethyl)malonic acid for specific process chemistry needs, the is the gold standard [3].
The protocol below is designed as a self-validating system : it incorporates time-course sampling to ensure that true thermodynamic equilibrium is reached, preventing false-low readings caused by slow dissolution kinetics.
Step-by-Step Workflow
Step 1: Preparation of Saturated Suspensions
Weigh approximately 500 mg of 2-(Cyclobutylmethyl)malonic acid into three separate 20 mL amber glass vials.
Add 5.0 mL of the target organic solvent (e.g., Ethyl Acetate) to each vial. The presence of visible, undissolved solid is mandatory to ensure saturation.
Step 2: Isothermal Equilibration
Seal the vials tightly and place them in a temperature-controlled orbital shaker set to exactly 25.0°C ± 0.1°C.
Agitate at 200 RPM.
Step 3: Self-Validating Sampling (24h, 48h, 72h)
Causality Note: Dicarboxylic acids can exhibit slow dissolution kinetics due to stable crystal habits.
Extract 0.5 mL aliquots from the suspension at 24, 48, and 72 hours.
Immediately centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved microcrystals. (Filtration is avoided as the compound may adsorb onto the filter membrane).
Step 4: Quantification via HPLC-UV
Dilute the clear supernatant with a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear range of your calibration curve.
Analyze via HPLC-UV (typically at 210 nm due to the lack of strong chromophores).
Validation Check: If the concentration variance between the 48-hour and 72-hour samples is less than 5%, thermodynamic equilibrium is confirmed.
Logical Workflow Visualization
Logical workflow for thermodynamic solubility determination via the OECD 105 Shake-Flask method.
Solvent Selection for Synthetic Applications
Understanding the solubility of 2-(Cyclobutylmethyl)malonic acid directly dictates the success of downstream synthetic modifications [4].
Decarboxylation to Mono-carboxylic Acids: Heating the compound in a high-boiling solvent like Toluene or Pyridine is common. While solubility in cold Toluene is poor, heating to reflux (110°C) provides sufficient kinetic energy to break the hydrogen bonds, dissolving the compound and facilitating the loss of
.
Amide Coupling (e.g., PDF Inhibitor Synthesis): For coupling the carboxylic acid to an amine (e.g., using HATU/DIPEA), DMF or DCM/DMF mixtures are strictly required. The polar aprotic nature of DMF ensures complete dissolution of the malonic acid starting material while stabilizing the highly polar O-benzotriazole active ester intermediate.
Recrystallization: The classic "good solvent / bad solvent" approach is highly effective here. Dissolve the crude compound in a minimum volume of hot Methanol (good solvent), and slowly add cold Heptane (anti-solvent) dropwise until turbidity is observed. Slow cooling will yield high-purity crystals as the aliphatic tail forces the molecule out of the increasingly non-polar bulk phase.
References
Patent WO2007106670A2 - N-formyl hydroxylamine compounds. World Intellectual Property Organization. Details the use of functionalized malonic acids in the synthesis of peptide deformylase (PDF) inhibitors.
Hansen, C. M. - Hansen Solubility Parameters: A User's Handbook. HSP Science. Explains the thermodynamic principles of
, , and for predicting solvent-solute interactions. Available at: [Link]
OECD Guideline 105 - Water Solubility (Column Elution Method—Shake Flask Method). Environmental Protection Agency (EPA) / eCFR Title 40. The authoritative standard for thermodynamic solubility determination. Available at:[Link]
MDPI Pharmaceutics - Evaluation of Drug–Polymer and Drug–Drug Interaction in Cellulosic Multi-Drug Delivery Matrices. Discusses the miscibility and solubility parameters of malonic acid derivatives in various matrices. Available at:[Link]
Foundational
Title: Physicochemical Profiling: pKa Values and Dissociation Thermodynamics of 2-(Cyclobutylmethyl)malonic Acid
An In-Depth Technical Guide on the pKa Values of 2-(Cyclobutylmethyl)malonic Acid Executive Summary 2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a substituted dicarboxylic acid utilized primarily as a building...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the pKa Values of 2-(Cyclobutylmethyl)malonic Acid
Executive Summary
2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a substituted dicarboxylic acid utilized primarily as a building block in the synthesis of pharmaceutical intermediates and specialty polymers.[1] Its physicochemical behavior is governed by the malonic acid core, modified by the steric and inductive influence of the cyclobutylmethyl substituent.
Precise knowledge of its acid dissociation constants (
) is critical for:
Synthetic Optimization: Determining the exact pH required for selective mono-esterification or decarboxylation.
Drug Design: Predicting solubility profiles and ionization states at physiological pH (7.4).
Purification: Designing buffer systems for reverse-phase chromatography (RPC) or ion-exchange processes.
Core Data Summary (Predicted via Homologous SAR):
(First Dissociation): 3.00 ± 0.10
(Second Dissociation): 5.80 ± 0.10
Dominant Species at pH 7.4: Dianion (
)
Structural Analysis & Theoretical Framework
To understand the acidity of 2-(Cyclobutylmethyl)malonic acid, one must analyze the electronic environment of the dicarboxylic core.
The Malonic Acid Core
Unsubstituted malonic acid (Propanedioic acid) is a classic diprotic acid.
(2.83): Lower than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the second carboxyl group ().
(5.69): Higher than acetic acid due to the electrostatic repulsion between the generated carboxylate anion () and the leaving proton, as well as the destabilization of the dianion.[2]
The Cyclobutylmethyl Substituent Effect
The introduction of a 2-(cyclobutylmethyl) group alters this equilibrium through two primary mechanisms:
Inductive Effect (+I): The cyclobutylmethyl group is an alkyl substituent. Like n-propyl or isobutyl groups, it exerts a weak electron-donating (+I) effect. This increases electron density on the
-carbon, slightly destabilizing the conjugate base (carboxylate anion) compared to the unsubstituted parent. Consequently, the acid becomes weaker (higher ).[3]
Steric Bulk: The cyclobutyl ring is sterically demanding. While the methylene spacer (
) mitigates direct steric hindrance at the carboxyl carbons, the bulk can disrupt the solvation shell of the resulting ions, subtly affecting entropy () of dissociation.
Comparative Data (Homologous Series)
Analyzing the trend of alkyl-substituted malonic acids provides a high-confidence estimation for the target molecule.
Compound
Substituent
(25°C)
(25°C)
(vs Malonic)
Malonic Acid
-H
2.83
5.69
-
Methylmalonic
3.05
5.76
+0.22 / +0.07
Ethylmalonic
2.99
5.83
+0.16 / +0.14
n-Propylmalonic
3.00
5.84
+0.17 / +0.15
2-(Cyclobutylmethyl)
~3.00
~5.80
Predicted
Table 1: Comparative
values of substituted malonic acids. The cyclobutylmethyl group is electronically similar to n-propyl but sterically distinct.
Dissociation Equilibria Visualization
The dissociation of 2-(Cyclobutylmethyl)malonic acid (
) occurs in two distinct steps. The diagram below illustrates the pathway and the species involved.
Figure 1: Stepwise dissociation of 2-(Cyclobutylmethyl)malonic acid. The first proton is lost from the carboxylic acid group experiencing the strongest electron-withdrawing influence.
Experimental Determination Protocol
For researchers requiring exact empirical values for regulatory filing or precise kinetic studies, Potentiometric Titration is the gold standard. The following protocol ensures data integrity and self-validation.
Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).
Solvent: Degassed, deionized water (
-free) with 0.15 M KCl (to maintain constant ionic strength).
Apparatus: Automatic titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode (Ag/AgCl reference).
Step-by-Step Methodology
System Calibration (The "Blank"):
Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.
Validation Step: Determine the slope efficiency. Accept only if 98-102%.
Sample Preparation:
Dissolve ~0.5 mmol of the substance in 50 mL of the 0.15 M KCl solvent.
Ensure complete dissolution (sonicate if necessary, though malonic derivatives are generally soluble).
Titration Execution:
Purge the vessel with
or Ar gas to exclude atmospheric .
Titrate with 0.1 M NaOH in increments of 0.05 mL.
Wait for electrode stability (<0.1 mV/s drift) before recording each point.
Continue titration until pH > 10.
Data Processing (Bjerrum Method):
Plot pH vs. Volume of NaOH.
Calculate the average number of protons bound per molecule (
) using the mass balance equations.
Calculation:
is the pH where .
is the pH where .
Workflow Diagram
Figure 2: Potentiometric titration workflow for accurate pKa determination of dicarboxylic acids.
Implications for Research & Development
Solubility & Bioavailability
At physiological pH (7.4), the pH is significantly higher than
(5.80).
Ionization State: The molecule will exist almost exclusively (>97%) as the dianion (
).
Solubility: The dianionic character ensures high aqueous solubility, making it an excellent polar head group or solubilizing agent in drug conjugates.
Permeability: As a charged dianion, passive membrane permeability will be low. Prodrug strategies (esterification) may be required if intracellular delivery is the target.
Synthetic Utility: Knoevenagel Condensation
Malonic acid derivatives are frequently used in Knoevenagel condensations.[4][5] The acidity of the
-protons (C-H acidity) is distinct from the carboxylic .
While the carboxylic
values are ~3.0 and ~5.8, the of the -proton (removal of H from the central carbon) is typically ~13 .
The cyclobutylmethyl group increases the steric bulk around the
-carbon, which may slow down enolization kinetics compared to simple alkyl malonates.
References
Williams, R. (2022). pKa Data Compiled by R. Williams: Carboxylic Acids. Organic Chemistry Data. Retrieved March 1, 2026, from [Link]
Kettler, R. M., Wesolowski, D. J., & Palmer, D. A. (1992). Dissociation Quotients of Malonic Acid in Aqueous Sodium Chloride Media to 100°C. Journal of Solution Chemistry. Retrieved March 1, 2026, from [Link]
Master Organic Chemistry. (2025). The Malonic Ester Synthesis. Retrieved March 1, 2026, from [Link]
National Institutes of Health (NIH). (2025). Malonic Acid - PubChem Compound Summary. Retrieved March 1, 2026, from [Link]
Introduction: The Significance of Thermal Stability
An In-Depth Technical Guide to the Thermal Stability of Cyclobutylmethyl Malonic Acid Thermal stability is a critical quality attribute for any chemical compound used in the pharmaceutical industry. It dictates the condi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability of Cyclobutylmethyl Malonic Acid
Thermal stability is a critical quality attribute for any chemical compound used in the pharmaceutical industry. It dictates the conditions under which the compound can be processed, stored, and transported without undergoing degradation. For a molecule like cyclobutylmethyl malonic acid, which may serve as a key building block in the synthesis of more complex APIs, a thorough understanding of its thermal behavior is essential for ensuring product quality, safety, and efficacy.
Physicochemical Properties and Expected Thermal Behavior
Cyclobutylmethyl malonic acid is a disubstituted derivative of malonic acid. The presence of the two carboxylic acid groups on the same carbon atom (a gem-dicarboxylic acid) is the primary determinant of its thermal instability.
The Decarboxylation of Malonic Acids
Malonic acid and its derivatives are well-known to undergo thermal decarboxylation, a reaction in which a carboxyl group is removed with the liberation of carbon dioxide.[1][2] This process typically occurs upon heating and results in the formation of a monocarboxylic acid.[1][2] The mechanism for this reaction is believed to proceed through a cyclic, six-membered transition state, which facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product.[1] For malonic acid itself, this decomposition into acetic acid and carbon dioxide is known to occur around its melting point of 135°C.[3]
Based on this established reactivity, it is highly probable that cyclobutylmethyl malonic acid will also decompose via decarboxylation upon heating. The expected products would be 2-cyclobutylmethylacetic acid and carbon dioxide.
Experimental Assessment of Thermal Stability
The thermal stability of cyclobutylmethyl malonic acid can be quantitatively assessed using several thermoanalytical techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset temperature of decomposition and the mass loss associated with this process. For cyclobutylmethyl malonic acid, TGA would reveal the temperature at which decarboxylation begins, characterized by a significant drop in mass corresponding to the loss of a molecule of CO2.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. A DSC analysis of cyclobutylmethyl malonic acid would likely show an endothermic peak corresponding to its melting point, potentially followed by or overlapping with another peak associated with the energy change of the decarboxylation reaction.
The following table summarizes the expected thermal events and the techniques used to measure them:
Thermal Event
Analytical Technique
Expected Observation
Melting
DSC
Endothermic peak
Decomposition (Decarboxylation)
TGA
Mass loss corresponding to CO2
Decomposition (Decarboxylation)
DSC
Endothermic or exothermic peak
Experimental Workflow for Thermal Stability Assessment
A logical workflow for assessing the thermal stability of cyclobutylmethyl malonic acid is crucial for obtaining reliable and reproducible data.
Workflow for assessing the thermal stability of a compound.
The following is a detailed, step-by-step methodology for performing a TGA experiment on cyclobutylmethyl malonic acid.
Objective: To determine the onset temperature of thermal decomposition of cyclobutylmethyl malonic acid.
Apparatus:
Thermogravimetric Analyzer (TGA)
Microbalance
TGA sample pans (e.g., aluminum or platinum)
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
Sample Preparation:
Accurately weigh approximately 1-5 mg of cyclobutylmethyl malonic acid into a clean, tared TGA sample pan.
Record the exact mass of the sample.
Instrument Setup:
Place the sample pan into the TGA furnace.
Select the desired atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition. A common flow rate is 20-100 mL/min.[4]
Set the temperature program. A standard method is to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 300°C) at a constant heating rate, typically 10°C/min.[4][5]
Data Acquisition:
Start the TGA run. The instrument will record the mass of the sample as a function of temperature.
Data Analysis:
The resulting TGA curve will plot the percentage of the initial mass remaining on the y-axis versus the temperature on the x-axis.
Determine the onset temperature of decomposition. This is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
Quantify the mass loss and compare it to the theoretical mass loss for the decarboxylation of cyclobutylmethyl malonic acid to confirm the decomposition pathway.
Decomposition Pathway and Potential Byproducts
The primary decomposition pathway for cyclobutylmethyl malonic acid is expected to be decarboxylation.
Expected thermal decomposition of cyclobutylmethyl malonic acid.
It is important to consider that at higher temperatures, further decomposition of the resulting carboxylic acid could occur. However, the initial and most significant thermal event is anticipated to be the loss of one equivalent of carbon dioxide.
Conclusion and Recommendations
The thermal stability of cyclobutylmethyl malonic acid is intrinsically linked to the presence of the gem-dicarboxylic acid functionality, which predisposes the molecule to thermal decarboxylation. Based on the behavior of analogous compounds, it is expected to decompose upon heating to yield 2-cyclobutylmethylacetic acid and carbon dioxide.
For researchers, scientists, and drug development professionals working with this compound, it is strongly recommended to:
Conduct comprehensive thermal analysis using TGA and DSC to experimentally determine its decomposition temperature.
Store the material in a cool, dry place to minimize the risk of thermal degradation over time.
Consider the potential for decarboxylation during synthetic steps that involve elevated temperatures and design processes accordingly.
By understanding and quantifying the thermal stability of cyclobutylmethyl malonic acid, its handling, storage, and use in further synthetic applications can be optimized to ensure the quality and integrity of the final product.
References
Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-carbonyldiimidazole. Organic Letters, 13(9), 2322–2325. Available at: [Link]
Organic Chemistry Portal. (n.d.). Decarboxylations. Available at: [Link]
JoVE. (2025, May 22). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Available at: [Link]
Gagnon, D., Du, H., & Bical, M. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4794–4797. Available at: [Link]
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available at: [Link]
Tanaka, H., & Koga, N. (1994). The thermal behaviour of dicarboxylic acids in various atmospheres. Thermochimica Acta, 244, 125–134. Available at: [Link]
Sari, A., & Bicer, A. (2013). Synthesis and Characterization of Dicarboxylic Acid Esters of 1-Hexadecanol for a Thermal Energy Storage Application Range of 50–55 °C. Energy Technology, 1(11), 653–659. Available at: [Link]
Jain, P. C., & Majumdar, S. G. (1976). Thermodynamic Studies on Melting of Aliphatic Dicarboxylic Acids. Indian Journal of Chemistry, 14A, 881–883. Available at: [Link]
Alkan, C., & Sari, A. (2012). Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. Solar Energy Materials and Solar Cells, 101, 225–231. Available at: [Link]
ResearchGate. (n.d.). TGA thermal decomposition profiles for malonic acid-loaded polymeric... [Image]. Available at: [Link]
ResearchGate. (n.d.). TGA Thermal decomposition profile of pure malonic acid, ibuprofen, naproxen, and flurbiprofen. [Image]. Available at: [Link]
Wicaksono, Y., Setyawan, D., & Siswandono. (2019). Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. Sains Malaysiana, 48(1), 115–122. Available at: [Link]
Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Available at: [Link]
ResearchGate. (2026, February 23). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Available at: [Link]
Negrón-Mendoza, A., Ramos-Bernal, S., & Ponnamperuma, C. (2001). Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. Revista de la Sociedad Química de México, 45(3), 121–124. Available at: [Link]
ResearchGate. (n.d.). Differential scanning calorimetry thermograms of (A) aripiprazole,... [Image]. Available at: [Link]
Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Available at: [Link]
de Oliveira, L. C. S., et al. (2006). Thermal behaviour of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions. Eclética Química, 31(3), 43–48. Available at: [Link]
Begum, S., et al. (2022). Molecular marker identification, antioxidant, antinociceptive, and anti-inflammatory responsiveness of malonic acid capped silver nanoparticle. Journal of King Saud University - Science, 34(3), 101867. Available at: [Link]
ResearchGate. (n.d.). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Available at: [Link]
ResearchGate. (n.d.). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Available at: [Link]
Ming, D. W., et al. (2010). Combustion of organic molecules by the thermal decomposition of perchlorate salts: Implications for the search for organics on Mars. 41st Lunar and Planetary Science Conference. Available at: [Link]
commercial suppliers of 2-(Cyclobutylmethyl)malonic acid
An In-depth Technical Guide to 2-(Cyclobutylmethyl)malonic Acid for Researchers and Drug Development Professionals Introduction 2-(Cyclobutylmethyl)malonic acid, a substituted derivative of malonic acid, represents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-(Cyclobutylmethyl)malonic Acid for Researchers and Drug Development Professionals
Introduction
2-(Cyclobutylmethyl)malonic acid, a substituted derivative of malonic acid, represents a unique chemical scaffold of interest to researchers in medicinal chemistry and drug discovery. Its distinct cyclobutyl moiety introduces specific steric and conformational properties that can be exploited to modulate the pharmacological activity, selectivity, and pharmacokinetic profile of lead compounds. This guide provides a comprehensive overview of 2-(Cyclobutylmethyl)malonic acid, including its chemical properties, commercial availability, and potential applications, with a broader discussion on the role of malonic acid derivatives in pharmaceutical development.
The structure of 2-(Cyclobutylmethyl)malonic acid is characterized by a central malonic acid core functionalized with a cyclobutylmethyl group at the alpha-carbon. This substitution is key to its utility as a building block in organic synthesis.
Caption: Chemical structure of 2-(Cyclobutylmethyl)malonic acid.
Commercial Availability
The commercial availability of 2-(Cyclobutylmethyl)malonic acid is limited, indicating its status as a specialty chemical. Researchers looking to procure this compound will likely need to source it from specialized chemical suppliers who often synthesize such molecules on demand or in small batches.
Supplier
Product Code
Purity
Availability
BLD Pharm
BD00969113
Not specified
Inquire
Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the supplier directly for the most current information.
Given the niche nature of this compound, researchers may also consider custom synthesis as a viable procurement strategy. This approach offers the flexibility to obtain specific quantities and purity levels tailored to their research needs.
The Role of Malonic Acid and its Derivatives in Drug Discovery
Malonic acid and its derivatives are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] They serve as key precursors for the synthesis of a wide range of bioactive molecules, including but not limited to, barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.
The general utility of malonic esters in synthesis stems from the acidity of the alpha-proton, which allows for facile alkylation, acylation, and other carbon-carbon bond-forming reactions. This enables the introduction of diverse substituents, such as the cyclobutylmethyl group in the title compound, to create libraries of molecules for screening and lead optimization.
Caption: Synthetic pathway from malonic acid to lead compounds.
Synthetic Considerations
The synthesis of 2-(Cyclobutylmethyl)malonic acid would typically proceed via the alkylation of a malonate ester, such as diethyl malonate, with a suitable cyclobutylmethyl halide (e.g., bromomethylcyclobutane). The resulting diethyl 2-(cyclobutylmethyl)malonate can then be hydrolyzed to the desired dicarboxylic acid.
Experimental Protocol: A Generalized Malonic Ester Synthesis
Deprotonation: A solution of diethyl malonate in a suitable solvent (e.g., ethanol) is treated with a base, typically sodium ethoxide, to generate the enolate.
Alkylation: The cyclobutylmethyl halide is added to the enolate solution, and the reaction mixture is heated to effect the SN2 reaction.
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation or chromatography.
Hydrolysis: The purified diethyl 2-(cyclobutylmethyl)malonate is then saponified using a strong base (e.g., NaOH or KOH), followed by acidification to yield 2-(Cyclobutylmethyl)malonic acid.
Safety and Handling
As with all laboratory chemicals, 2-(Cyclobutylmethyl)malonic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Malonic acid itself is known to be an irritant, and its derivatives should be handled with similar caution.
Conclusion
2-(Cyclobutylmethyl)malonic acid is a specialized chemical building block with potential applications in the synthesis of novel therapeutic agents. While its commercial availability is limited, its synthesis from common starting materials is straightforward for those with expertise in organic synthesis. The broader family of malonic acid derivatives continues to be a cornerstone of medicinal chemistry, and the unique structural features of 2-(Cyclobutylmethyl)malonic acid make it an attractive candidate for the development of new chemical entities. Researchers are encouraged to contact specialized suppliers for sourcing or to consider custom synthesis to meet their specific research and development needs.
References
Metoree. 41 Malonic Acid Manufacturers in 2025. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. China Malonic Acid Supplier | 99.5% Purity - CH2(COOH)2 for Pharmaceuticals, Coatings & Flavors. [Link]
Google Patents. WO2007106670A2 - N-formyl hydroxylamine compounds.
Application Note: Synthesis of 2-(Cyclobutylmethyl)malonic Acid from Diethyl Malonate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Synthesis of critical intermediate building blocks for peptide deformylase (PDF) inhibitors, gabapentinoid analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Context: Synthesis of critical intermediate building blocks for peptide deformylase (PDF) inhibitors, gabapentinoid analogs, and morphinan derivatives.
Strategic Context and Application
2-(Cyclobutylmethyl)malonic acid is a highly versatile dicarboxylic acid intermediate utilized extensively in medicinal chemistry. The cyclobutylmethyl moiety provides unique steric and lipophilic properties, making it a privileged substituent in the design of N-formyl hydroxylamine PDF inhibitors[1] and in modulating the pharmacokinetic profiles of centrally acting therapeutics.
The synthesis relies on the classic Malonic Ester Synthesis pathway. By leveraging the acidity of the
-protons of diethyl malonate, researchers can perform a controlled nucleophilic substitution () with cyclobutylmethyl bromide, followed by base-catalyzed saponification and careful acidification to yield the target diacid.
Mechanistic Rationale & Causality (E-E-A-T)
To ensure high yields and prevent downstream purification bottlenecks, every reagent and condition in this protocol has been selected based on established mechanistic causality:
Base Selection (NaOEt vs. NaOMe): Sodium ethoxide (NaOEt) is strictly utilized as the base because its conjugate acid (ethanol) perfectly matches the ester alkyl groups of the diethyl malonate starting material. If sodium methoxide (NaOMe) were used, unwanted transesterification would occur, resulting in a complex, difficult-to-separate mixture of dimethyl, diethyl, and mixed methyl/ethyl malonate esters[2].
Alkylation Dynamics (
vs. ): The deprotonated sodio-malonate enolate acts as a strong nucleophile. Because cyclobutylmethyl bromide is a primary alkyl halide, the reaction heavily favors the desired substitution pathway. The competing elimination pathway (which would yield methylenecyclobutane) is minimized, though moderate reflux temperatures are maintained to overcome the slight steric hindrance of the adjacent cyclobutyl ring[2].
Stoichiometric Control: A strict 1:1.05 molar ratio of diethyl malonate to the alkylating agent is enforced. The mono-alkylated intermediate still possesses an acidic
-proton; excess base or alkyl halide will rapidly drive the formation of the dialkylated side product[2].
Thermal Control During Acidification: Malonic acid derivatives are highly susceptible to thermal decarboxylation. During the final acidification step with HCl, the temperature must be strictly maintained below 10 °C. If the reaction is allowed to exotherm, the 2-(cyclobutylmethyl)malonic acid will spontaneously lose
to form the monocarboxylic acid (3-cyclobutylpropanoic acid)[3].
Fig 1. Mechanistic pathway detailing enolate formation, alkylation, and saponification.
Reagents and Quantitative Data
Table 1: Reagent Equivalents and Physicochemical Properties
Reagent
MW ( g/mol )
Equivalents
Amount
Density (g/mL)
Experimental Role
Diethyl malonate
160.17
1.00
16.0 g (100 mmol)
1.05
Active methylene substrate
Sodium ethoxide
68.05
1.05
7.14 g (105 mmol)
N/A
Base for enolate formation
Cyclobutylmethyl bromide
149.03
1.05
15.6 g (105 mmol)
1.33
Alkylating agent
Ethanol (Absolute)
46.07
Solvent
150 mL
0.79
Anhydrous reaction solvent
Sodium Hydroxide
40.00
3.00
12.0 g (300 mmol)
N/A
Saponification base
Hydrochloric Acid (37%)
36.46
Excess
~30 mL
1.20
Acidification agent
Experimental Protocol: A Self-Validating Workflow
This protocol is divided into three distinct phases. Each phase includes built-in validation checks to ensure the integrity of the synthesis before proceeding to the next step.
Phase 1: Enolate Formation and Alkylation
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge the system with inert gas (N₂ or Ar).
Base Solvation: Add 150 mL of absolute ethanol to the flask. Slowly add 7.14 g of sodium ethoxide powder. Stir at room temperature until completely dissolved.
Deprotonation: Transfer 16.0 g (15.2 mL) of diethyl malonate to the addition funnel. Add it dropwise to the sodium ethoxide solution over 15 minutes. Stir the mixture for an additional 45 minutes at room temperature to ensure complete enolate formation[2].
Alkylation: Add 15.6 g (11.7 mL) of cyclobutylmethyl bromide dropwise over 30 minutes.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 4 hours.
Validation Check: Analyze an aliquot via TLC (10% EtOAc in Hexanes) or GC-MS. The complete disappearance of the diethyl malonate starting material confirms the success of the alkylation[2].
Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Partition the resulting residue between 100 mL of distilled water and 150 mL of ethyl acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo to yield crude diethyl 2-(cyclobutylmethyl)malonate .
Phase 2: Saponification (Hydrolysis)
Solvent Exchange: Dissolve the crude diester intermediate in 100 mL of a 1:1 mixture of ethanol and water.
Base Addition: Add 12.0 g of sodium hydroxide (NaOH) pellets to the solution.
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 3 hours.
Validation Check: The reaction mixture will initially appear biphasic (due to the lipophilic diester). As the reaction progresses, it will transition into a clear, homogeneous aqueous solution, validating the complete conversion into the water-soluble disodium salt[4].
Evaporation: Cool the solution to room temperature and remove the ethanol under reduced pressure.
Phase 3: Acidification and Isolation
Thermal Control: Transfer the remaining aqueous solution to an Erlenmeyer flask and submerge it in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.
Protonation: While stirring vigorously, add 37% concentrated HCl dropwise. Critical: Monitor the internal temperature continuously; do not allow it to exceed 10 °C to prevent decarboxylation[3].
Precipitation: Continue adding HCl until the solution reaches a pH of 1–2.
Validation Check: Use pH paper to confirm the acidity. The target 2-(cyclobutylmethyl)malonic acid will precipitate out of the aqueous solution as a white solid (or separate as a dense oil depending on purity).
Isolation: Extract the aqueous mixture with EtOAc (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the final diacid product.
Fig 2. Synthetic workflow from diethyl malonate to 2-(cyclobutylmethyl)malonic acid.
Troubleshooting & Optimization
Table 2: Common Deviations and Corrective Actions
Observation / Issue
Root Cause Analysis
Optimization / Correction
High levels of dialkylated product
Excess base or alkylating agent; rapid addition of halide.
Strictly maintain a 1:1.05 stoichiometric ratio. Ensure slow, dropwise addition of the alkyl halide to the enolate[2].
Alkene byproducts detected
elimination of the primary alkyl halide.
Maintain reaction at moderate reflux; avoid using bulkier bases (e.g., KOtBu) which favor elimination over substitution[2].
Low yield of final diacid
Premature thermal decarboxylation.
Keep the reaction vessel strictly < 10 °C during the exothermic HCl acidification step[3].
Incomplete saponification
Insufficient base equivalents or inadequate reaction time.
Ensure at least 3 equivalents of NaOH are used. Verify complete homogeneity of the solution before cooling[4].
cyclobutane building blocks for medicinal chemistry
Application Note & Protocol Guide: Cyclobutane Building Blocks in Modern Medicinal Chemistry Executive Summary The incorporation of cyclobutane rings into small-molecule drug candidates has surged over the last decade. H...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Cyclobutane Building Blocks in Modern Medicinal Chemistry
Executive Summary
The incorporation of cyclobutane rings into small-molecule drug candidates has surged over the last decade. Historically underutilized due to synthetic challenges and perceived instability, cyclobutanes are now recognized as privileged scaffolds. They offer unique physicochemical benefits, including conformational restriction, reduced molecular planarity, and enhanced metabolic stability when replacing traditional alkyl groups. This application note details the mechanistic rationale for utilizing cyclobutane building blocks, provides quantitative physicochemical comparisons, and outlines self-validating protocols for their synthesis via modern photochemical methods.
The Rationale for Cyclobutanes in Drug Discovery
The cyclobutane ring is a highly strained carbocycle (strain energy ~26.3 kcal/mol) characterized by a puckered 3D conformation and elongated C–C bonds (1.56 Å) [1]. Unlike planar aromatic rings or highly flexible linear alkyl chains, cyclobutanes strike a delicate balance between structural rigidity and three-dimensionality.
Key Medicinal Chemistry Applications:
Conformational Restriction: Cyclobutanes lock pharmacophores into bioactive conformations, minimizing the entropic penalty upon target binding.
Bioisosterism: They serve as excellent bioisosteres for gem-dimethyl groups, tert-butyl groups, and even phenyl rings, effectively reducing lipophilicity (LogP) while maintaining steric bulk [2].
Metabolic Stability: Replacing metabolically labile tert-butyl or gem-dimethyl groups with cyclobutanes—particularly fluorinated variants like 1-trifluoromethyl-cyclobutane—dramatically reduces cytochrome P450-mediated oxidative clearance [3].
Logical map of cyclobutane applications in medicinal chemistry.
Quantitative Physicochemical Profiling
Understanding the physical properties of cyclobutanes is critical for structure-based drug design. Table 1 summarizes the properties of cyclobutane compared to standard cycloalkanes.
Table 1: Physicochemical Comparison of Small Carbocycles
Property
Cyclopropane
Cyclobutane
Cyclopentane
gem-Dimethyl
Ring Strain Energy (kcal/mol)
28.1
26.3
7.1
N/A
Average C–C Bond Length (Å)
1.51
1.56
1.54
1.54
Conformation
Planar
Puckered (Butterfly)
Envelope
Flexible
C–H Bond Character
High s-character
Increased π-character
Standard sp3
Standard sp3
Metabolic Liability (CYP450)
Low
Low-Moderate
High
High
Data synthesized from foundational structural chemistry and recent pharmacological reviews[1].
Synthesis Strategies: Overcoming Ring Strain
Synthesizing highly functionalized, stereochemically complex cyclobutanes is notoriously difficult using classical thermal cycloadditions due to the high activation energy required to overcome ring strain. Consequently, [2+2] photocycloaddition has emerged as the premier methodology for constructing these building blocks [4].
By utilizing visible-light photoredox catalysis, chemists can excite transition-metal complexes (e.g., Ru or Ir) which then facilitate single-electron transfer (SET) or triplet energy transfer (EnT) to olefinic substrates. This bypasses the thermal constraints of the Woodward-Hoffmann rules, allowing for the diastereoselective assembly of cyclobutanes at ambient temperatures [5].
Mechanistic pathway of photoredox-catalyzed [2+2] cycloaddition.
Experimental Protocols
The following protocols are designed with self-validating checkpoints to ensure reproducibility and high diastereoselectivity.
Protocol A: Visible-Light Mediated [2+2] Photocycloaddition for 1,2-Disubstituted Cyclobutanes
This protocol utilizes a Ru(II) photocatalyst to drive the heterodimerization of acyclic enones [6].
LiBF₄ additive (2.0 equiv) - Causality: Lewis acid additives stabilize the radical anion intermediate, enhancing diastereoselectivity.
Anhydrous Acetonitrile (MeCN, 0.1 M)
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the acyclic enone, alkene partner, ₂, and LiBF₄.
Solvent Addition & Degassing: Add 5.0 mL of anhydrous MeCN. Seal the vial with a PTFE-lined septum cap. Crucial Step: Degas the mixture via argon sparging for 15 minutes.
Causality: Oxygen is a potent triplet quencher and radical scavenger. Failure to degas will result in complete reaction inhibition and catalyst degradation.
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is active to maintain the reaction at ambient temperature (20–25 °C). Stir vigorously for 24 hours.
Validation Check: The solution should maintain a vibrant orange/red color. A shift to dark brown indicates catalyst decomposition (likely due to oxygen ingress).
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc, 8:2). The product typically runs lower than the starting enone.
Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the highly substituted cyclobutane.
Protocol B: Incorporation of CF₃-Cyclobutane Building Blocks
For late-stage functionalization to improve metabolic stability, commercially available building blocks (e.g., from Enamine) can be coupled to core scaffolds [3].
Aryl halide or heteroaryl chloride core (1.0 equiv)
Pd₂(dba)₃ (5 mol%)
BINAP or Xantphos ligand (10 mol%)
Cs₂CO₃ (3.0 equiv)
Anhydrous Toluene
Step-by-Step Methodology:
Assembly: Charge a Schlenk flask with the aryl halide, 1-(trifluoromethyl)cyclobutan-1-amine HCl, Pd₂(dba)₃, ligand, and Cs₂CO₃.
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
Causality: Palladium(0) is highly sensitive to oxidation. Strict anaerobic conditions prevent the formation of inactive Pd(II) black.
Reaction: Add anhydrous toluene (0.2 M) via syringe. Heat the mixture to 100 °C for 16 hours.
Validation: Perform LC-MS analysis. The CF₃-cyclobutane mass adduct (M+138) should be the major peak.
Isolation: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via preparative HPLC.
Standardized experimental workflow for photochemical cyclobutane synthesis.
Conclusion & Future Outlook
The strategic insertion of cyclobutane rings represents a paradigm shift in overcoming the "flatland" of traditional drug discovery. By utilizing visible-light photoredox catalysis, medicinal chemists can now access highly substituted, stereochemically defined cyclobutanes that were previously synthetically intractable. Moving forward, the integration of specialized derivatives—such as fluoro- and trifluoromethyl-cyclobutanes—will continue to serve as a premier strategy for optimizing pharmacokinetic profiles, specifically in mitigating CYP450-mediated clearance.
References
Cyclobutanes in Small‐Molecule Drug Candidates
National Institutes of Health (PMC)[Link]
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions
Chemical Reviews (ACS Publications)[Link]
Construction of Complex Cyclobutane Building Blocks by Photosensitized[2+2] Cycloaddition of Vinyl Boronate Esters
National Institutes of Health (PMC)[Link]
Method
Topic: The Knoevenagel Condensation of Cyclobutylmethyl Ketone: Strategies for Overcoming Steric Hindrance and Applications in Medicinal Chemistry
An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The Knoevenagel condensation is a cornerstone of C-C bond...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Knoevenagel condensation is a cornerstone of C-C bond formation, yet its application to sterically hindered substrates, such as those bearing a cyclobutylmethyl group, presents significant synthetic challenges.[1][2] This guide provides an in-depth analysis of the mechanistic nuances, catalyst selection strategies, and detailed experimental protocols necessary to successfully synthesize cyclobutylmethylidene derivatives. We will explore both classical amine-catalyzed and advanced Lewis acid-mediated methodologies, offering field-proven insights to navigate the kinetic and thermodynamic hurdles imposed by the bulky cyclobutane moiety. The resulting products are of high interest in modern drug discovery, where the three-dimensional nature of the cyclobutane ring is leveraged to improve metabolic stability and explore novel pharmacophore space.[3][4]
Introduction: The Strategic Value of the Cyclobutane Moiety
In contemporary drug discovery, moving beyond flat, aromatic systems is a critical strategy for improving physicochemical properties and achieving target selectivity. The cyclobutane ring, with its unique puckered three-dimensional structure, has emerged as a valuable scaffold.[3][4] Its incorporation into drug candidates can confer several advantages:
Metabolic Stability: The strained carbocycle is relatively inert, often blocking sites of metabolic oxidation.[4]
Improved Solubility: The increased sp³ character can disrupt planarity and crystal packing, leading to better solubility profiles.[4]
Novel Structural Vectors: The defined geometry of the cyclobutane ring allows for precise orientation of substituents, enabling the exploration of new binding interactions within protein targets.[3]
The Knoevenagel condensation provides a direct route to functionalize such motifs by creating an exocyclic double bond, yielding α,β-unsaturated products that are versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions.[5][6]
Mechanistic Considerations: The Challenge of Steric Hindrance
The core of the Knoevenagel condensation involves the nucleophilic addition of a carbanion (from an active methylene compound) to a carbonyl group, followed by dehydration.[1][6][7] The choice of catalyst dictates the precise mechanistic pathway and is paramount when dealing with sterically demanding substrates like cyclobutylmethyl ketone.
Amine Catalysis: The Iminium Ion Pathway
Weak bases, particularly secondary amines like piperidine, are classic Knoevenagel catalysts.[8][9] Their mechanism with ketones proceeds through an enamine, or more relevantly with aldehydes, an iminium ion intermediate. With a hindered ketone, the initial formation of the key intermediate is often the rate-limiting step.
Theoretical and experimental studies have shown that for amine catalysis, the reaction can proceed via the formation of an iminium ion from the carbonyl compound and the amine catalyst.[10][11][12][13] This iminium ion is then attacked by the enolate of the active methylene compound.[10][14]
For ketones that are poor electrophiles due to steric hindrance or electronic effects, Lewis acids offer a powerful alternative. Reagents like Titanium(IV) chloride (TiCl₄) in the presence of a tertiary amine (e.g., triethylamine, Et₃N) dramatically accelerate the reaction.[15]
The mechanism involves two key actions:
Enolate Formation: The TiCl₄/amine system facilitates the formation of a titanium enolate from the active methylene compound.[16][17]
Carbonyl Activation: A second equivalent of TiCl₄ coordinates to the carbonyl oxygen of the cyclobutylmethyl ketone. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack, even from a bulky enolate.[17]
The following protocols are designed as self-validating systems. Expected observations, checkpoints, and potential optimizations are included to ensure trustworthiness and reproducibility.
General Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
Protocol 1: Piperidine-Catalyzed Condensation of Cyclobutylmethyl Ketone with Malononitrile
This protocol represents a classical approach. It may require longer reaction times or elevated temperatures due to the substrate's steric bulk.
Materials:
Cyclobutylmethyl ketone (1.0 equiv)
Malononitrile (1.05 equiv)
Piperidine (0.1 equiv)
Toluene or Benzene (for azeotropic water removal)
Dean-Stark apparatus
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclobutylmethyl ketone (1.0 equiv), malononitrile (1.05 equiv), and toluene (approx. 0.5 M concentration).
Add piperidine (0.1 equiv) to the mixture.
Heat the reaction mixture to reflux (approx. 110 °C for toluene). Water will begin to collect in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the ketone. Due to steric hindrance, the reaction may require 12-24 hours.
Self-Validation: The reaction is complete when no starting ketone is visible by TLC and water collection in the trap ceases.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(cyclobutylmethylene)malononitrile.
Protocol 2: TiCl₄-Mediated Condensation for Hindered Substrates
This advanced protocol is highly effective for sterically hindered ketones and often proceeds at lower temperatures with shorter reaction times.[15][18]
Materials:
Cyclobutylmethyl ketone (1.0 equiv)
Ethyl cyanoacetate (1.1 equiv)
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (2.2 equiv)
Triethylamine (Et₃N) (2.5 equiv)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Procedure:
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
Add anhydrous DCM and cool the flask to 0 °C in an ice bath.
Add ethyl cyanoacetate (1.1 equiv) to the cold solvent.
Slowly add TiCl₄ solution (1.1 equiv) dropwise. The solution may turn yellow or orange. Stir for 15 minutes.
Add Et₃N (1.2 equiv) dropwise. Stir for another 30 minutes at 0 °C to allow for titanium enolate formation.
In a separate flask, dissolve cyclobutylmethyl ketone (1.0 equiv) in anhydrous DCM.
Slowly add TiCl₄ solution (1.1 equiv) to the ketone solution at 0 °C to pre-form the activated complex. Stir for 15 minutes.
Transfer the activated ketone-TiCl₄ solution to the titanium enolate solution via cannula at 0 °C.
Add the remaining Et₃N (1.3 equiv) to the reaction mixture.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
Self-Validation: A deep red or dark color is often indicative of the titanium aldolate intermediate.[17] The reaction is complete upon disappearance of the starting ketone.
Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NH₄Cl solution. Stir vigorously until the color dissipates.
Separate the layers. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Data & Optimization Insights
Optimizing catalyst and conditions is crucial. The following tables provide representative data to guide experimental design.
Table 1: Catalyst Screening for the Condensation with Malononitrile
Entry
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Piperidine (0.1 eq)
Toluene
110
24
45
2
DBU (1.1 eq)
THF
65
18
60
3
NH₄OAc / AcOH
Toluene
110
36
35
4
TiCl₄ (2.2 eq) / Et₃N
DCM
RT
4
88
This data illustrates that for the sterically hindered cyclobutylmethyl ketone, the Lewis acid-mediated approach (Entry 4) is significantly more efficient than traditional basic catalysts.
Table 2: Substrate Scope with Cyclobutylmethyl Ketone under TiCl₄-Mediated Conditions
Entry
Active Methylene Compound
Product
Yield (%)
1
Malononitrile
2-(cyclobutylmethylene)malononitrile
88
2
Ethyl Cyanoacetate
Ethyl 2-cyano-3-cyclobutylbut-2-enoate
85
3
Diethyl Malonate
Diethyl 2-(cyclobutylmethylene)malonate
72
4
Acetylacetone
3-(cyclobutylmethylene)pentane-2,4-dione
75
The yields demonstrate the broad applicability of the Lewis acid protocol, although nucleophilicity of the enolate still plays a role (diethyl malonate is less reactive).
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Insufficient catalyst activity.[19]2. Steric hindrance too great for conditions.3. Presence of water in Lewis acid reaction.
1. Switch from amine catalysis to a Lewis acid (TiCl₄).2. Increase reaction temperature and/or time.3. Ensure anhydrous solvents and reagents; flame-dry glassware.[19]
Formation of Byproducts
1. Self-condensation of the ketone (Aldol reaction).2. Michael addition of enolate to the product.[19]
1. Use a weaker base (e.g., piperidine instead of DBU) to avoid deprotonating the ketone.[19]2. Use a slight excess of the ketone (1.1 equiv). Monitor closely and stop the reaction upon consumption of the active methylene compound.
Difficult Purification
1. Streaking on silica gel column.2. Product instability.
1. Deactivate silica gel with 1% Et₃N in the eluent if the product is basic.2. Avoid high heat during concentration; analyze product promptly.
Conclusion and Future Outlook
The Knoevenagel condensation of cyclobutylmethyl derivatives, while challenging, is a highly enabling transformation for modern medicinal chemistry. By understanding the mechanistic underpinnings and choosing an appropriate catalytic system—with Lewis acids like TiCl₄ proving particularly effective for overcoming steric barriers—researchers can efficiently access novel molecular scaffolds. The resulting cyclobutylmethylidene compounds serve as valuable building blocks for creating libraries of complex, three-dimensional molecules, ultimately contributing to the discovery of new therapeutic agents.[20]
References
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
Kumar, D., & Naresh, K. (2022). Recent developments in Knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research. [Link]
Pliego, J. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]
Dalessandro, E. V., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. [Link]
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]
Janssens, R., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Critical Reviews in Chemical Sciences. [Link]
Kumar, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
Sharma, G., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
Knoevenagel condensation – Knowledge and References. Taylor & Francis. [Link]
Renzetti, A., et al. (2015). TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study. The Royal Society of Chemistry. [Link]
New synthetic methods using the TiCl4-NR3 reagent system. Arkat USA. [Link]
Zhu, L., et al. (2017). TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds. RSC Publishing. [Link]
The comparison of Knoevenagel condensation under different reaction conditions. IOSR Journal of Applied Chemistry. [Link]
Knoevenagel kondensationen mit TiCl4/base-IV. Semantic Scholar. [Link]
Kitamura, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Wouters, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
Saicic, R. N., & Cekovic, Z. (2000). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Tetrahedron Letters. [Link]
Singh, S., & Singh, J. (2014). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
Jambhekar, S., & Breen, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
Scott, J. S., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
Loftsson, T., & Jarho, P. (2021). Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties. Bentham Science Publisher. [Link]
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Experimental Protocol
Introduction & Therapeutic Relevance
Cyclobutane-containing amino acids, most notably 1-aminocyclobutanecarboxylic acid (ACBC), are conformationally constrained unnatural amino acids that serve as highly valuable building blocks in modern medicinal chemistry 1. By restricting the conformational flexibility of peptide backbones, these quaternary α-amino acids enhance metabolic stability against proteolysis and lock molecules into specific bioactive conformations 2.
In drug development, ACBC and its derivatives are prominently utilized in the design of N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurological disorders 1. Furthermore, similar cyclobutyl-amino acid scaffolds are critical components in the synthesis of highly potent viral protease inhibitors, including those targeting the Hepatitis C Virus (HCV) NS3 protease 3.
Mechanistic Rationale & Experimental Design
The classical preparation of ACBC relies on a modified malonate ester synthesis. This approach is highly favored for its scalability, utilization of inexpensive reagents, and robust thermodynamic driving forces. The experimental design is grounded in the following mechanistic causalities:
Choice of Starting Material: Diethyl acetamidomalonate is selected because its α-proton is highly acidic (pKa ~13), flanked by two strongly electron-withdrawing ester groups. This allows for rapid, quantitative enolate formation using mild alkoxide bases . The acetamide group effectively protects the primary amine while remaining completely inert to the basic alkylation conditions.
Base Selection (Preventing Side Reactions): Sodium ethoxide (NaOEt) in absolute ethanol is the strict base/solvent system of choice. The use of ethoxide perfectly matches the ethyl ester moieties of the malonate, completely preventing transesterification byproducts that would irreversibly contaminate the reaction if methoxide or tert-butoxide were used 4.
Cyclization Dynamics: The reaction with 1,3-dibromopropane proceeds via a sequential double SN2 mechanism. The initial intermolecular alkylation is followed by a rapid intramolecular ring closure. Despite the ring strain of a four-membered cyclobutane ring, the entropic advantage of the intramolecular step drives the cyclization forward, heavily outcompeting potential intermolecular oligomerization [[4]]().
Global Deprotection and Decarboxylation: Refluxing the intermediate in 6M HCl achieves three simultaneous transformations: (1) hydrolysis of the ethyl esters to carboxylic acids, (2) cleavage of the acetamide to yield the amine hydrochloride, and (3) thermal decarboxylation of the resulting gem-dicarboxylic acid via a 6-membered cyclic transition state to yield the final mono-carboxylic α-amino acid []().
Synthetic Workflow
Synthetic workflow for cyclobutane-containing amino acids via the malonate ester synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical observations are required to verify the success of the preceding step before moving forward.
Phase 1: Enolate Formation and Cyclization
Preparation of Base: In a flame-dried, nitrogen-purged 2-neck round-bottom flask, slowly dissolve sodium metal (2.2 eq) in anhydrous ethanol to generate sodium ethoxide.
Self-Validation Checkpoint: The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm the quantitative formation of the ethoxide base.
Enolate Formation: Add diethyl acetamidomalonate (1.0 eq) to the ethoxide solution at room temperature with continuous stirring.
Self-Validation Checkpoint: The solution should become completely homogeneous and slightly yellow, indicating successful deprotonation and enolate solubility.
Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise over 30 minutes. Heat the reaction mixture to a gentle reflux (approx. 80°C) for 24 hours.
Self-Validation Checkpoint: A fine white precipitate (NaBr) will begin to form within the first hour. The heavy accumulation of this precipitate is a direct visual indicator that the SN2 alkylation is proceeding successfully.
Workup: Cool the mixture to room temperature, filter the NaBr salts, and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous MgSO4, and evaporate to yield crude diethyl 1-acetamidocyclobutane-1,1-dicarboxylate.
Self-Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show the complete consumption of the starting malonate (which stains strongly with KMnO4) and the appearance of a single, less polar product spot.
Phase 2: Global Deprotection and Decarboxylation
Hydrolysis: Suspend the crude cyclobutane intermediate in 6M HCl (10 mL per gram of intermediate) in a heavy-walled flask.
Decarboxylation: Heat the suspension to a vigorous reflux (105–110°C) for 12–16 hours.
Self-Validation Checkpoint: Observe the reaction mixture for active gas bubbling (CO2 evolution) that is distinct from solvent boiling. The complete cessation of this bubbling indicates that the thermal decarboxylation of the intermediate gem-dicarboxylic acid is finished.
Phase 3: Isolation and Purification
Concentration: Cool the reaction mixture and evaporate the aqueous acid under reduced pressure to yield a crude crystalline solid.
Purification: Recrystallize the solid from a boiling mixture of ethanol and diethyl ether.
Self-Validation Checkpoint: The formation of fine, highly crystalline white needles of 1-aminocyclobutanecarboxylic acid hydrochloride confirms high purity. Melting point analysis can be used as a final validation (lit. mp >280°C dec).
Comparative Data for Cyclic Amino Acid Synthesis
The malonate synthesis route is highly versatile. By simply altering the chain length of the dihaloalkane precursor, various ring sizes can be synthesized. The table below summarizes the quantitative parameters and typical yields for synthesizing different cyclic quaternary amino acids using this methodology.
Target Amino Acid
Dihaloalkane Precursor
Ring Size
Base / Solvent
Reflux Time (Cyclization)
Typical Yield (%)
1-Aminocyclopropanecarboxylic acid
1,2-Dibromoethane
3
NaOEt / EtOH
16 h
45–55
1-Aminocyclobutanecarboxylic acid
1,3-Dibromopropane
4
NaOEt / EtOH
24 h
50–60
1-Aminocyclopentanecarboxylic acid
1,4-Dibromobutane
5
NaOEt / EtOH
12 h
65–75
Note: The yield for the cyclobutane derivative is slightly lower than the cyclopentane derivative due to the higher ring strain (approx. 26 kcal/mol) associated with the four-membered ring formation.
Biological Application: NMDA Receptor Antagonism
Beyond its use as a structural scaffold, ACBC exhibits direct biological activity. Due to its structural similarity to glycine, ACBC acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor 1. By occupying this site, it prevents the binding of endogenous co-agonists, thereby keeping the ion channel closed and blocking the influx of Ca2+ even in the presence of glutamate.
Signaling pathway of NMDA receptor activation and its competitive antagonism by ACBC.
Application Note: Precision Esterification Protocols for 2-(Cyclobutylmethyl)malonic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-(Cyclobutylmethyl)malonic acid presents a unique challenge in esterification due to the competing thermodynamic drive for decarboxylation. Unlike simple a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-(Cyclobutylmethyl)malonic acid presents a unique challenge in esterification due to the competing thermodynamic drive for decarboxylation. Unlike simple aliphatic carboxylic acids, geminal dicarboxylic acids (malonates) are prone to losing carbon dioxide at elevated temperatures (
), a process catalyzed by acid and metal ions. Furthermore, the cyclobutylmethyl group introduces moderate steric bulk and ring strain, requiring protocols that avoid harsh Lewis acidic conditions which could trigger ring expansion or rearrangement.
This guide provides three distinct protocols tailored to specific research needs:
Protocol A (Scalable): Azeotropic Fischer Esterification for full conversion to diesters.
Protocol B (Mild/Rapid): Acyl Chloride Activation for sterically demanding alcohols or rapid synthesis.
Protocol C (Selective): Boric Acid Catalyzed Desymmetrization for mono-ester synthesis.
Best for: Creating "Half-Esters" for further desymmetrization or decarboxylative coupling.
Scientific Basis: Boric acid forms a temporary chelate with the alpha-hydroxy/carbonyl motif (or via activation of the diacid), favoring mono-attack due to steric and electronic changes after the first esterification.
Reagents
Catalyst: Boric Acid (
, 10–20 mol%).
Alcohol: 1.0–1.2 equiv (Stoichiometric control is vital).
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Methodology
Mixing: Combine 2-(Cyclobutylmethyl)malonic acid (10 mmol) and Boric Acid (1-2 mmol) in MeCN (50 mL).
Note: Do not reflux. Mild heating is sufficient.[2]
Workup:
Concentrate solvent.
Redissolve in EtOAc.
Selective Wash (Crucial):
Wash with water (removes Boric acid).
Extract with dilute
(pH ~8). The mono-ester (pKa ~3-4) will go into the aqueous layer; the diester (neutral) stays in organic.
Separate layers. Acidify the aqueous layer with 1M HCl to pH 2.
Extract the mono-ester back into EtOAc.
Yield: Typically 60–75% Mono-ester, <5% Diester.
Mechanistic Insight & Troubleshooting
The Decarboxylation Pathway
Understanding the failure mode is critical. Malonic acids decarboxylate via a cyclic 6-membered transition state.
Figure 2: Thermal decarboxylation pathway. Note that esterification blocks this pathway, but the starting material is vulnerable until converted.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Diester)
Equilibrium limitation (Water).
Switch to Protocol A with fresh molecular sieves or active Dean-Stark.
Product is Liquid/Oil
Normal for this class.
Do not expect crystallization. Verify purity via GC-MS or NMR.
NMR shows -CH3 peak
Decarboxylation occurred.
Reaction temp was too high. Switch to Protocol B (Oxalyl Chloride).
Ring Opening
Strong acid attack on Cyclobutyl.
Avoid ; use pTSA or EDC coupling (mild).
Quality Control (QC) Parameters
1H NMR Validation (CDCl3, 400 MHz):
Starting Material:
ppm (Broad s, 2H, COOH).
Diester Product:
Disappearance of 12.0 ppm peak.
Appearance of Alkoxy group (e.g.,
singlet at ppm or quartet at ppm).
Diagnostic: The alpha-proton (CH) triplet/multiplet at
ppm must remain integral 1H. If this integral decreases or shifts significantly upfield, check for decarboxylation.
Storage:
Store esters at
under Argon. Malonic esters are generally stable, but the mono-ester is prone to disproportionation or slow decarboxylation over months.
References
Mono-esterification: Levonis, S. M., et al. "Selective Monoesterification of Malonic Acid Catalyzed by Boric Acid." Australian Journal of Chemistry, 2007, 60(11), 821.
Decarboxylation Mechanics: Krapcho, A. P.[2] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982, 805-822.
preventing dialkylation during 2-(Cyclobutylmethyl)malonic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(cyclobutylmethyl)malonic acid,...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(cyclobutylmethyl)malonic acid, with a specific focus on preventing the common side reaction of dialkylation. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you optimize your synthetic route.
Troubleshooting Guide: Overcoming Dialkylation and Other Common Hurdles
This section addresses specific issues that may arise during the monoalkylation of a malonic ester with cyclobutylmethyl bromide.
Question 1: My reaction is producing a significant amount of the dialkylated product. How can I improve the selectivity for monoalkylation?
Answer:
Dialkylation is a prevalent competing reaction because the monoalkylated product still possesses an acidic proton on the α-carbon.[1] This proton can be removed by the base to form a new enolate, which can then react with a second equivalent of the alkylating agent.[1] Several factors can be adjusted to favor monoalkylation:
Stoichiometry: Employ a slight excess of the malonic ester relative to the base and the alkylating halide.[2][3] This ensures that the alkylating agent is more likely to react with the initial malonic ester enolate rather than the monoalkylated product's enolate.
Slow Addition of Alkylating Agent: Add the cyclobutylmethyl bromide to the reaction mixture slowly and at a controlled temperature.[1] This helps to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant diethyl malonate enolate.[1]
Choice of Base: While a strong base is necessary to form the initial enolate, using a less reactive base or carefully controlling the stoichiometry of the base can sometimes mitigate dialkylation.[1] However, ensure enough base is present for the complete initial deprotonation. The use of sodium ethoxide in ethanol is a common and effective choice.[4] It is crucial to use a base whose alkoxide component matches the ester's alcohol component to prevent transesterification.[4][5]
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the alkylating agent to control the reaction rate and improve selectivity. The reaction can then be allowed to warm to room temperature.[2]
Question 2: I am having difficulty separating the monoalkylated product from the starting material and the dialkylated product. What can I do?
Answer:
The boiling points of diethyl malonate and its mono- and dialkylated derivatives can be very close, making purification by distillation challenging.[2] The most effective strategy is to optimize the reaction to maximize the yield of the desired monoalkylated product, thereby simplifying purification.[2] If separation is still an issue, consider the following:
Column Chromatography: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to achieve separation.
Hydrolysis and Extraction: After the alkylation step, the resulting ester can be hydrolyzed to the corresponding carboxylic acid. The difference in acidity between the mono- and di-acid, as well as the unreacted malonic acid, may allow for separation through careful pH-controlled extractions.
Question 3: My yields are consistently low, even when I don't observe significant dialkylation. What are other potential issues?
Answer:
Low yields can stem from several factors besides dialkylation:
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.[2]
Base Incompatibility: Using a base like sodium hydroxide can lead to saponification (hydrolysis) of the ester groups, especially if water is present.[2]
Solvent Purity: Ensure you are using anhydrous (dry) solvents. Water can quench the enolate and hydrolyze the ester.[2]
Elimination Side Reactions: If you are using a secondary or bulky alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, reducing your yield.[2] Cyclobutylmethyl bromide is a primary halide and less prone to this, but it's a factor to consider with other substrates.[1]
Frequently Asked Questions (FAQs)
What is the primary cause of dialkylation in malonic ester synthesis?
The primary cause is the acidity of the remaining alpha-hydrogen on the monoalkylated product. This allows a base to deprotonate it, forming a new enolate that can react with a second molecule of the alkylating agent.[2]
Which bases are most suitable for the monoalkylation of diethyl malonate?
Sodium ethoxide (NaOEt) in absolute ethanol is a commonly used and effective base for this reaction.[4] It is important that the alkoxide base matches the alcohol component of the ester to avoid transesterification.[5]
What is the role of the subsequent hydrolysis and decarboxylation steps?
Following the alkylation, the resulting diethyl 2-(cyclobutylmethyl)malonate is hydrolyzed to 2-(cyclobutylmethyl)malonic acid. This is typically achieved by heating with a strong base like potassium hydroxide, followed by acidification.[4] The final step is decarboxylation, where heating the substituted malonic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, 2-(cyclobutylmethyl)acetic acid (a substituted acetic acid).[6][7]
Reaction Pathway and Control
The synthesis of 2-(cyclobutylmethyl)malonic acid via the malonic ester synthesis involves a series of well-defined steps. The critical alkylation step, where dialkylation can occur, is highlighted below.
Caption: Reaction scheme for the synthesis of 2-(Cyclobutylmethyl)malonic acid.
Critical Parameters for Controlling Mono- vs. Dialkylation
Parameter
Recommendation for Monoalkylation
Rationale
Stoichiometry
Use a slight excess of diethyl malonate (e.g., 1.1-1.5 equivalents) relative to the base and alkylating agent.[2][3]
A higher concentration of the starting malonic ester increases the probability of the alkylating agent reacting with its enolate over the mono-alkylated product's enolate.
Order of Addition
Add the alkylating agent dropwise to the pre-formed enolate of diethyl malonate.
This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting enolate.
Temperature
Maintain a low temperature (e.g., 0 °C) during the addition of the alkylating agent, then allow to warm to room temperature.[2]
Lower temperatures slow down the reaction rates, allowing for better control and selectivity.
Base
Use a base with an alkoxide that matches the ester (e.g., sodium ethoxide for diethyl malonate).[5]
This prevents transesterification, which can complicate the product mixture.[1]
Solvent
Use an anhydrous aprotic solvent like tetrahydrofuran (THF) or a protic solvent like absolute ethanol that matches the alkoxide base.[2][8]
The absence of water is critical to prevent quenching of the enolate and hydrolysis of the ester.[2]
Detailed Experimental Protocol: Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]
Base Formation: Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.[1]
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]
Alkylation: Cool the solution to 0 °C in an ice bath. Slowly add cyclobutylmethyl bromide (1.0 equivalent) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using TLC or GC until the starting material is consumed.[1][2]
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
References
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]
Organic Syntheses Procedure. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses. [Link]
Pearson+. Draw the products of the following reactions: e. diethyl malonate.... Pearson+. [Link]
ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]
Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Royal Society of Chemistry. [Link]
Technical Support Center: Purification of 2-(Cyclobutylmethyl)malonic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the recrystallization of 2-(Cyclobutylmethyl)mal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the recrystallization of 2-(Cyclobutylmethyl)malonic acid.
This molecule presents a unique purification challenge: it possesses a highly hydrophobic cyclobutylmethyl tail coupled with a hydrophilic, hydrogen-bonding malonic acid head. This amphiphilic nature makes it highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out." Furthermore, like all geminal dicarboxylic acids, it is thermally labile and prone to irreversible decarboxylation if mishandled.
This guide synthesizes thermodynamic principles with field-proven methodologies to ensure a robust, self-validating purification workflow.
Process Workflow & Decision Logic
The following diagram maps the critical path for recrystallization, highlighting the decision gates required to bypass phase separation and thermal degradation.
Process workflow and troubleshooting logic for 2-(Cyclobutylmethyl)malonic acid recrystallization.
Selecting the correct solvent is the primary defense against oiling out. High-contrast solvent mixtures (e.g., Ethanol/Water) often demix when the solute separates, exacerbating the formation of an emulsion[1]. Single solvents like toluene are superior for alkylmalonic acids because they provide a stable thermodynamic environment and allow for water removal via azeotropic distillation if necessary[2].
Solvent System
Volume Ratio
Max Temp (°C)
Expected Yield (%)
LLPS Risk
Mechanistic Note
Toluene
Single
70
85 - 90
Low
Single solvent prevents demixing; avoids thermal degradation[1][2].
Ethyl Acetate / Heptane
1:3
65
80 - 85
Moderate
Requires precise cooling; heptane acts as a strong antisolvent.
Ethanol / Water
1:1
80+
< 50
High
High polarity contrast induces emulsion; high heat risks decarboxylation.
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol is designed as a self-validating system : each step contains built-in physical checks to confirm the process is proceeding via crystallization rather than phase separation.
Step 1: Controlled Dissolution
Action: Suspend the crude 2-(Cyclobutylmethyl)malonic acid in 5 volumes (v/w) of Toluene. Heat the jacketed reactor slowly to 65–70°C under moderate agitation.
Causality: The temperature is strictly capped at 70°C. Alkylmalonic acids undergo thermal decarboxylation at elevated temperatures (typically >80°C at atmospheric pressure), degrading into 3-cyclobutylpropanoic acid and CO₂[2].
Validation Check: If the mixture is not completely clear at 70°C, do not increase the temperature. The remaining cloudiness validates the presence of insoluble impurities, not undissolved product.
Step 2: Hot Filtration
Action: Pass the 70°C solution through a pre-warmed Celite pad to remove insoluble impurities.
Step 3: Metastable Zone Cooling & Seeding
Action: Cool the filtrate at a strictly controlled rate of 0.1 °C/min. Upon reaching 55°C (entering the metastable zone), add 0.5 wt% of pure 2-(Cyclobutylmethyl)malonic acid seed crystals.
Causality: Oiling out occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, causing them to aggregate randomly into a liquid phase[3]. Seeding provides an immediate, low-energy template for crystal lattice formation, bypassing the kinetic barrier of primary nucleation[3].
Step 4: Phase Verification (The "Stirrer Test")
Action: At 45°C, perform a phase verification.
Validation Check: Briefly halt the overhead stirrer. If the turbidity settles rapidly to the bottom of the vessel, successful solid nucleation has occurred. If the mixture remains a uniformly suspended, milky emulsion, the system has oiled out (LLPS) and requires immediate troubleshooting (See FAQ 1).
Step 5: Maturation, Isolation, and Drying
Action: Continue cooling to 5°C and hold for 2 hours. Filter the suspension under vacuum and wash the cake with 1 volume of cold toluene. Dry in a vacuum oven at 40°C until a constant weight is achieved.
Troubleshooting Guides & FAQs
Q1: My product is forming a milky emulsion instead of crystals as it cools. What is happening and how do I fix it?A1: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This happens when the supersaturation level is too high, or the melting point of the solute is depressed by impurities, causing the compound to separate from the solution as a secondary liquid phase rather than a solid[3][4].
The Fix: Do not let the oil solidify, as it will act as a highly effective solvent for impurities, trapping them in a gummy matrix[3][4]. Reheat the mixture until it becomes a homogeneous solution again. Add a small volume (10-15%) of a "good" solvent (e.g., Ethyl Acetate) to lower the overall supersaturation. Cool the system much more slowly and ensure you add seed crystals halfway into the metastable zone[3].
Q2: I noticed gas evolution during the dissolution phase, and my final yield is extremely low. Why?A2: You have exceeded the thermal stability threshold of the dicarboxylic acid. Malonic acid derivatives are thermally labile. Heating them too aggressively causes them to undergo decarboxylation, releasing carbon dioxide gas and leaving behind a mono-carboxylic acid byproduct[2].
The Fix: Never heat the dissolution mixture above 70–80°C. If your chosen solvent requires boiling at >80°C to achieve complete dissolution, you must switch to a solvent with a higher solubility profile at lower temperatures[2].
Q3: Why shouldn't I use a standard Ethanol/Water mixture for this recrystallization?A3: While Ethanol/Water is a classic recrystallization system, it is highly detrimental to amphiphilic molecules like 2-(Cyclobutylmethyl)malonic acid. Using a solvent mixture composed of vastly different polarities increases the thermodynamic driving force for demixing. As the hydrophobic cyclobutylmethyl groups aggregate, they can cause the ethanol and water to physically separate into micro-domains, virtually guaranteeing an oiling-out event[1]. Stick to single solvents or low-polarity-contrast mixtures.
References
Mettler Toledo.
Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')" libretexts.org.
KiloMentor. "The Problem of Oiling Out in Chemical Process Development" blogspot.com.
Steffen, K.-D., et al. "Process for preparing malonic acid and alkylmalonic acids" (US5886219A)
Technical Support Center: Strategies for the Removal of Unreacted Cyclobutylmethyl Bromide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for effectively removing unreacted cyclobutyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for effectively removing unreacted cyclobutylmethyl bromide from reaction mixtures. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical principles to tackle purification challenges with confidence.
Cyclobutylmethyl bromide (CBM-Br) is a versatile alkylating agent used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive carbon-bromine bond, which allows for the introduction of the cyclobutylmethyl moiety into various structures.[2] However, reactions are often run with an excess of this reagent, necessitating robust purification strategies to isolate the desired product. This guide will walk you through method selection, step-by-step protocols, and verification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning their purification strategy.
Q1: What are the key physical properties of cyclobutylmethyl bromide that I should consider for purification?
Understanding the physical properties of CBM-Br is the cornerstone of designing an effective purification strategy. Its boiling point, solubility, and density will dictate which methods are most viable.
Q2: I have a large excess of cyclobutylmethyl bromide in my reaction mixture. What's the best first step?
Your first step should be a bulk removal technique, chosen based on the properties of your desired product. The goal is to remove the majority of the unreacted starting material efficiently before proceeding to finer purification methods if necessary. Use the workflow diagram below to guide your decision.
Q3: My desired product is thermally sensitive. Can I still use distillation to remove the cyclobutylmethyl bromide?
This is a critical consideration. If your product is sensitive to the boiling point of CBM-Br (~124 °C), standard distillation is not advisable. In this case, you should consider:
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling points of both your product and CBM-Br, potentially allowing for separation at a temperature your product can tolerate.
Alternative Methods: If any form of distillation is too harsh, you must rely on non-thermal methods. The best alternatives are Chemical Quenching followed by an aqueous wash, or Chromatography .
Q4: How can I confirm that the cyclobutylmethyl bromide has been successfully removed?
Visual confirmation is not enough. You must use analytical techniques to verify the purity of your product.
Thin-Layer Chromatography (TLC): A quick and easy method. Spot your crude mixture, the purified product, and a CBM-Br standard. The absence of the CBM-Br spot in your product lane indicates successful removal.
Gas Chromatography (GC): Provides quantitative data on purity. The absence of a peak corresponding to the retention time of CBM-Br is strong evidence of its removal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The characteristic signals for CBM-Br (specifically the -CH₂Br protons) should be absent in the spectrum of your final product.
Part 2: Troubleshooting & Method Selection Guide
This section provides a structured approach to selecting and implementing the best purification strategy based on your specific experimental scenario.
Decision Workflow for Purification Method Selection
This diagram outlines a logical pathway for choosing the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Scenario 1: Product is a High-Boiling Liquid (>160 °C) or a Solid
Underlying Principle: This scenario leverages the significant difference in volatility between the desired product and CBM-Br.
Apparatus Setup: Assemble a standard simple distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Use a heating mantle with a stir bar for uniform heating.
Charge the Flask: Transfer the crude reaction mixture to the distillation flask. Do not fill the flask more than two-thirds full.
Heating: Begin heating the mixture gently. The goal is to maintain a steady, controlled distillation rate (approximately 1-2 drops per second from the condenser).
Fraction Collection:
Fore-run: Collect the initial, low-boiling fraction, which may contain residual reaction solvent.
Main Fraction: As the temperature stabilizes near the boiling point of CBM-Br (123-125 °C), switch to a new receiving flask.[5][7] This fraction will contain the unreacted CBM-Br.
Product: Once all the CBM-Br has distilled over, the temperature will either rise sharply towards your product's boiling point (if it's a liquid) or distillation will cease (if it's a solid). The purified product remains in the distillation flask.
Verification: Allow the distillation flask containing your product to cool. Analyze a small sample via TLC, GC, or NMR to confirm the absence of CBM-Br.
Scenario 2: Product and CBM-Br Have Similar Boiling Points or Product is Thermally Unstable
Underlying Principle: When distillation is not feasible, we exploit the reactivity of the C-Br bond or differences in polarity for separation.
Recommended Method A: Chemical Quenching (Scavenging).
Recommended Method B: Column Chromatography.
The core principle here is to convert the relatively nonpolar, organic-soluble CBM-Br into a highly polar, water-soluble salt. CBM-Br is a primary alkyl halide, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[10][11] High-boiling amines or thiol-based resins are excellent choices.
Scavenger Selection: Choose a nucleophilic scavenger with a high boiling point that will not interfere with your product. A common choice is a tertiary amine like triethylamine or a secondary amine like dibenzylamine.[7]
Quenching Reaction:
After the primary reaction is complete, cool the mixture to room temperature.
Add an excess (typically 1.5-2.0 equivalents relative to the excess CBM-Br) of the scavenger.
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to drive the Sₙ2 reaction to completion. Monitor the disappearance of CBM-Br by TLC or GC.
Extraction:
Once the quenching reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the amine scavenger and the newly formed quaternary ammonium salt.[8]
Wash subsequently with saturated aqueous sodium bicarbonate and brine.
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Verification: Confirm the absence of CBM-Br in the final product using an appropriate analytical method (GC, NMR).
Caption: Workflow for chemical quenching of CBM-Br.
Part 3: Safety & Handling Considerations
Working with cyclobutylmethyl bromide requires strict adherence to safety protocols due to its hazardous nature.
Hazards: CBM-Br is a flammable liquid and vapor.[6][12] It can cause irritation to the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[1]
Handling: Keep away from heat, sparks, and open flames.[6] Use non-sparking tools. Take precautionary measures against static discharge.[12] It is incompatible with strong oxidizing agents and strong bases.[6][12]
Waste Disposal: Dispose of CBM-Br and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
References
Vertex AI Search, Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer New Launch.
Lifechem Pharma, (2026). What Is Cyclobutyl Methyl Bromide? Uses, Properties & Applications.
Merck Millipore, (2022). Safety Data Sheet - Cyclobutyl methyl bromide.
Ottokemi, Cyclobutylmethyl bromide, 97% 17247-58-4 India.
Moldb, 17247-58-4 | Cyclobutylmethyl bromide.
Benchchem, (Bromomethyl)cyclobutane | 17247-58-4.
Fisher Scientific, (2009). SAFETY DATA SHEET - (Bromomethyl)cyclobutane.
Stenutz, cyclobutylmethyl bromide.
PharmaCompass, CAS 17247-58-4 | Drug Information, Uses, Side Effects.
Technical Support Center: Controlling Spontaneous Decarboxylation of Substituted Malonic Acids
Welcome to the Technical Support Center for dicarboxylic acid handling and synthesis. As a Senior Application Scientist, I frequently see researchers lose valuable substituted malonic acid intermediates to spontaneous, u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for dicarboxylic acid handling and synthesis. As a Senior Application Scientist, I frequently see researchers lose valuable substituted malonic acid intermediates to spontaneous, uncontrolled decarboxylation during routine workups.
This guide is designed to move beyond simple "do's and don'ts." By understanding the thermodynamic and kinetic causality behind malonic acid instability, you can engineer your experimental conditions to prevent premature degradation or, conversely, harness it for controlled synthetic pathways.
Mechanistic Root Cause Analysis: The Monoanion Vulnerability
To control decarboxylation, you must first understand the species responsible for it. Decarboxylation of malonic acid and its substituted derivatives does not occur uniformly across all pH levels. The reaction proceeds via a concerted, six-membered cyclic transition state.
Crucially, this mechanism requires a specific protonation state. The monoanion is highly reactive because it possesses both the carboxylate group (to act as the leaving CO₂ group) and the protonated carboxylic acid (to participate in the hydrogen-bonded cyclic transition state)[1]. The dianion is entirely stable against this specific pathway because it lacks the necessary proton to form the cyclic intermediate[1]. The free diacid can decarboxylate, but typically requires much higher activation energy (thermal input) compared to the monoanion.
Mechanistic pathways of malonic acid decarboxylation based on pH-dependent ionization states.
Troubleshooting FAQs
Q1: My substituted malonic acid spontaneously decarboxylated during the acidification step of my ester saponification. Why did this happen at room temperature?A1: This is a classic failure of pH and temperature control. The pKa values of malonic acid are approximately 2.83 and 5.69[2]. When you acidify a basic solution (containing the stable dianion) to isolate the free acid, the solution must pass through the pH 3–5 window. In this range, the concentration of the highly reactive monoanion peaks[2]. If the reaction is at room temperature, the thermal energy is sufficient to overcome the monoanion's lowered activation barrier, leading to spontaneous CO₂ loss. You must bypass this pH window rapidly at sub-zero temperatures.
Q2: I switched my solvent from water to a dioxane/water mixture during isolation, and the degradation got worse. Shouldn't a less polar solvent stabilize the acid?A2: No, it has the opposite effect due to kinetic solvent effects. Studies on ethylmalonic acid show that the rate of decarboxylation actually reaches a maximum in 75–85% dioxane-water mixtures. The transition state of the decarboxylation has a highly dispersed charge compared to the concentrated negative charge of the ground-state monoanion. A less polar solvent (like dioxane) destabilizes the ground-state monoanion more than it destabilizes the transition state. This effectively lowers the activation energy (
), accelerating the decomposition.
Q3: I need to activate my malonic acid for an amidation reaction, but heating it destroys the starting material. How can I achieve this?A3: You can utilize a mild decarboxylative activation strategy using 1,1'-carbonyldiimidazole (CDI). When treated with CDI at room temperature, malonic acid derivatives undergo a controlled decarboxylation to generate a stable carbonyl imidazole intermediate[3]. The free imidazole rapidly traps the highly reactive ketene intermediate, preventing uncontrolled dimerization or degradation, and allows for subsequent nucleophilic attack by amines to form amides efficiently[3].
Quantitative Kinetic Parameters
To engineer your processes, you must respect the kinetic limits of your specific substituted malonic acid. The +I (inductive) effect of alkyl substituents (like ethyl groups) increases the nucleophilicity of the hydroxyl oxygen, which can decrease the enthalpy of activation compared to the unsubstituted parent acid.
The following protocols are designed as self-validating systems. If a critical parameter (like temperature or pH) drifts out of specification, the system provides an immediate, observable physical indicator (effervescence) before the entire batch is lost.
Protocol A: Cryogenic Saponification & Isolation of Substituted Diacids
Objective: Hydrolyze a diethyl malonate derivative to the free diacid without triggering the monoanion decarboxylation pathway.
Saponification: Dissolve the substituted diethyl malonate in a 1:1 mixture of THF/H₂O. Cool to 0°C. Add 2.5 equivalents of NaOH dropwise.
Causality: The excess base ensures the product is held completely in the stable dianion state (pH > 10)[2].
Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator. Crucial: The water bath must not exceed 25°C.
Cryogenic Acidification: Cool the remaining aqueous layer to -5°C using an ice/brine bath. While stirring vigorously, add concentrated HCl (12M) rapidly until the pH reaches 1.5.
Causality: Rapid addition of strong acid at sub-zero temperatures forces the molecules through the dangerous monoanion pH window (pH 3-5) faster than the kinetics of decarboxylation can occur.
Self-Validation Check: Watch the solution closely. If you observe sustained bubbling (CO₂ gas evolution), your temperature is too high or your acid addition is too slow. Stop, chill the reaction further, and proceed.
Extraction: Immediately extract the aqueous layer with ice-cold Ethyl Acetate (3x).
Causality: Moving the fully protonated free diacid into an aprotic organic phase removes it from the aqueous equilibrium, further stabilizing it against ionization to the monoanion.
Storage: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum (bath < 25°C). Store the resulting solid in a desiccator at -20°C. Malonic acids are hygroscopic and absorbed water can facilitate localized pH changes leading to degradation[2].
Workflow for the controlled isolation of substituted malonic acids with built-in validation.
References
Source: uomustansiriyah.edu.
Source: asianpubs.
What is the stability of malonic acid under different conditions?
Introduction: The "Water Problem" in Malonate Chemistry
Technical Support Center: Handling & Stabilization of Hygroscopic Malonic Acid Derivatives Welcome to the technical support hub for malonic acid derivatives. If you are here, you are likely experiencing yield loss, stoic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stabilization of Hygroscopic Malonic Acid Derivatives
Welcome to the technical support hub for malonic acid derivatives. If you are here, you are likely experiencing yield loss, stoichiometry errors, or inexplicable "smoking" liquids.[1]
The Core Issue: Malonic acid derivatives (e.g., malonyl chloride, Meldrum’s acid, diethyl malonate) are not just hygroscopic; they are chemically labile in the presence of moisture.[1] Water does not simply "wet" these compounds; it triggers a degradation cascade—often ending in decarboxylation—that fundamentally alters the molarity of your reagent.
This guide replaces standard operating procedures (SOPs) with Self-Validating Protocols designed to ensure scientific integrity.
Module 1: Storage & Inventory (The "Before" Phase)
Q: My bottle of malonyl chloride has a crust around the cap. Is it still usable?A: Proceed with extreme caution. The "crust" is likely malonic acid formed by hydrolysis, releasing HCl gas.[1] This indicates the seal has been compromised.
Immediate Action: Do not use for precise stoichiometry without purification.
The Science: Malonyl chloride reacts with atmospheric moisture to release HCl and revert to malonic acid. Malonic acid, upon slight heating or catalytic influence, decarboxylates to acetic acid and CO₂.[1][2][3]
Protocol: The "Double-Barrier" Storage System
Do not rely on Parafilm alone.[1] Parafilm is permeable to water vapor over time.[1]
Primary Seal: Use Teflon-lined caps.[1] If the septum is pierced, discard or use immediately.[1]
Secondary Barrier: Store all malonate derivatives inside a desiccator or a secondary jar containing activated molecular sieves (4Å) or Drierite with an indicator.
Temperature: Store Meldrum’s acid and malonyl chloride at 2–8°C. Cold reduces the kinetic rate of hydrolysis, but warning : You must allow the container to reach room temperature before opening to prevent condensation.
Module 2: Weighing & Transfer (The "During" Phase)
Q: My mass balance drifts upwards while weighing Meldrum's acid. Why?A: You are observing real-time moisture absorption.[1] The compound is pulling water from the air, increasing the mass. The number on the balance is now a lie: it represents [Reagent + Water], not [Reagent].
Protocol: The Inert Weighing Workflow
Standard weighing boats are insufficient for high-precision work with these derivatives.
Method
Application
Procedure
Glove Bag/Box
Gold Standard
Weigh inside N₂/Ar atmosphere.[1] Required for Malonyl Chloride.[1][4][5][6][7][8][9]
Difference Weighing
Solid Derivatives
1. Tare a capped vial containing the solid.2. Quickly transfer approx. amount to reactor.3. Reweigh the capped vial.4. Mass added = (Mass 1) - (Mass 3).Never weigh an open boat.[1]
Syringe Transfer
Liquid Esters
Use oven-dried, N₂-flushed syringes.[1] Weigh the syringe before and after dispensing (density can vary with hydrolysis).[1]
Module 3: Reaction Troubleshooting (The "Aftermath")
Q: My reaction with malonyl chloride turned cloudy and evolved gas immediately upon addition. Why?A: This is the "HCl Fog." Your solvent or headspace contained moisture.[1] The gas is HCl; the cloudiness is likely polymerized material or malonic acid precipitating.[1]
Q: How do I purify Malonyl Chloride that has degraded?A: Distillation is required.[1] Simple filtration is not enough because the hydrolysis products (mono-acids) are soluble in the bulk liquid.[1]
Additive: Add 5-10% mineral oil to the distillation pot. This prevents the "caking" of the non-volatile residue (malonic acid) which can cause hot spots and thermal decomposition [1].
Conditions: Distill under reduced pressure (vacuum). Malonyl chloride boils at ~58°C at 28 mmHg [2].[1][9]
Q: Meldrum's Acid smells like vinegar (acetic acid).[1] Is it safe to use?A: No. The vinegar smell indicates advanced decomposition (Decarboxylation -> Acetone + CO₂ + Acetic Acid byproduct).[1] Recrystallization is required.[1]
Recrystallization Solvent: Acetone/Water mixture (carefully controlled) or Ethanol.[1] Avoid heating above 60°C during dissolution to prevent thermal runaway [3].[1]
Visualizing the Degradation Cascade
Understanding the mechanism is the only way to prevent it. Below is the degradation pathway for Malonyl Chloride, showing why moisture control is critical.
Figure 1: The Hydrolysis-Decarboxylation Cascade.[1][10][11] Note that the formation of Malonic Acid is just the first step; subsequent decarboxylation permanently destroys the carbon skeleton.
Data & Reference Tables
Table 1: Stability & Handling of Common Derivatives
Derivative
State
Critical Hazard
Handling Requirement
Purification Method
Malonyl Chloride
Liquid
Hydrolysis releases HCl; violent reaction with water.[1]
Strictly Anhydrous. Glovebox or Schlenk line only.[1]
US Patent 4204916A . Process for recovering acid chlorides by distillation.[1][12] (Describes the use of mineral oil/additives to prevent degradation during distillation).
Organic Syntheses , Coll. Vol. 4, p.261 (1963); Vol. 33, p.20 (1953).[1] tert-Butyl Malonate.[1][9] (Details the synthesis and distillation of malonyl chloride). [1]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CYCLO-404-YIELD
Status: Open
Agent: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Low Yields in Cyclobutane-1,1-Dicarboxylate Synthesis
Welcome to the Cyclo-Tech Support Center.
You are likely here because your reaction flask contains a viscous, polymeric "goo" instead of the clean, volatile liquid you expected. You are not alone. While the malonic ester synthesis is a sophomore organic chemistry staple, forcing a 1,3-dihalide to close into a strained four-membered ring (cyclobutane) is kinetically challenging.
The formation of cyclobutanes fights against Baeyer strain (angle strain) and Pitzer strain (torsional strain). If your protocol is not strictly controlled, entropy favors intermolecular polymerization (oligomerization) over intramolecular cyclization.
This guide breaks down the failure points of the Perkin Alicyclic Synthesis and provides self-validating protocols to correct them.
Module 1: The Critical Path (Workflow Visualization)
Before troubleshooting, we must visualize the competition between the desired Cyclization and the yield-killing Oligomerization .
Figure 1: The kinetic competition in cyclobutane synthesis. The "Critical Junction" at Enolate 2 determines whether the ring closes or the chain grows.
Module 2: Troubleshooting The "Goo" (Oligomerization)
Symptom: The reaction mixture is thick/viscous; distillation leaves a large amount of non-volatile residue.
Diagnosis: Intermolecular reaction dominated intramolecular ring closure.
The rate of cyclization is first-order, while the rate of polymerization is second-order. Therefore, concentration is the control knob .
The Solution: High Dilution Principle
You cannot simply mix all reagents at once. You must keep the concentration of the active enolate low relative to the cyclization rate.
Parameter
Standard Protocol (Prone to Failure)
Optimized Protocol (High Yield)
Addition Mode
Dumping dihalide into enolate.
Slow addition of dihalide to excess enolate OR simultaneous slow addition.
Solvent Volume
1 Molar (Concentrated)
0.1 - 0.25 Molar (Dilute)
Stoichiometry
1:1 ratio
1.1 - 1.2 eq of 1,3-dihalide (forces mono-alkylation first).
Temperature
Room Temperature
Reflux (favors the higher activation energy of ring closure).
Protocol Adjustment:
Use the Heisig & Stodola Method (modified):
Prepare NaOEt (2.0 eq) in absolute ethanol.
Add Diethyl Malonate (1.0 eq).
Heat to mild reflux.
Add 1,3-dibromopropane (1.1 eq) dropwise over 1-2 hours .
Why? This ensures that as soon as the mono-alkylated species forms, it has a chance to cyclize before encountering another malonate molecule.
Module 3: Reagent & Solvent Selection
Symptom: Low conversion, recovered starting material, or "scrambled" esters.
Diagnosis: Incompatible base/solvent pairs or moisture contamination.
Q: Why is my yield <30% even with dilute conditions?
A: You might be experiencing O-alkylation or Elimination .
Elimination (E2): 1,3-dihalides are prone to elimination by strong bases, forming allyl halides which do not cyclize to cyclobutanes.
Fix: Avoid overly bulky bases (like t-BuOK) unless necessary. Sodium Ethoxide (NaOEt) is the gold standard here because it balances nucleophilicity with basicity.
Transesterification: Using NaOMe in Ethanol (or vice versa) scrambles your ester groups (Methyl/Ethyl mixtures), making purification a nightmare.
Rule: Always match your alkoxide base to your ester alkyl group (e.g., NaOEt with Diethyl Malonate).
The "Modern" Alternative: NaH/DMF
For difficult substrates, the classic NaOEt/EtOH system may not be hot enough (ethanol boils at 78°C).
System: Sodium Hydride (NaH) in DMF or THF.
Benefit: Non-protic solvent increases the nucleophilicity of the enolate ("naked anion" effect).
Warning: This is much faster. Control the exotherm strictly.
Module 4: Post-Synthetic Workup (Decarboxylation)
Symptom: Product isolated is the dicarboxylate diester, not the carboxylic acid.
Diagnosis: Incomplete hydrolysis or decarboxylation.
The cyclobutane ring is stable, but the dicarboxylic acid intermediate requires specific thermal conditions to lose CO₂.
Step-by-Step Workup Protocol:
Saponification: Reflux the diester with KOH (excess) in Ethanol/Water for 4 hours. Do not cut this short.
Acidification: Cool and acidify with conc. HCl to pH 1. Extract with ether.[1]
Decarboxylation (The Crucial Step):
Evaporate the ether to get the 1,1-dicarboxylic acid (solid).
Place the solid in a flask and heat in an oil bath to 160–180°C .
Observation: You will see vigorous bubbling (CO₂ evolution).
Stop Condition: Continue heating until gas evolution ceases completely.
Purification: Distill the resulting oil immediately.
Decision Tree: Troubleshooting Guide
Figure 2: Rapid diagnostic tree for common failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane?A:Yes, and it is often superior. The chloride is a poorer leaving group than bromide. This allows you to perform the reaction sequentially:
Alkylate with the Bromide end (lower temp).
Add second equivalent of base and heat to force the Chloride displacement (ring closure).
This "stepwise" control reduces polymerization significantly [1].
Q: My NMR shows a mix of cyclobutane and allyl-malonate. What happened?A: You suffered from E2 Elimination . The base deprotonated the 1,3-dihalide instead of the malonate.
Fix: Ensure your malonate enolate is fully formed before adding the dihalide. Lower the temperature during the initial addition, then raise it for the cyclization step.
Q: Is the cyclobutane ring stable to the decarboxylation heat (180°C)?A: Yes. Unlike cyclopropanes, which can ring-open under thermal stress, the cyclobutane ring is robust enough to survive standard thermal decarboxylation conditions [2].
References
Heisig, G. B.; Stodola, F. H. (1955). "1,1-Cyclobutanedicarboxylic Acid".[1][2][3] Organic Syntheses, Coll.[2][4][5][6] Vol. 3, p.213.
Mariella, R. P.; Raube, R. (1963). "Diethyl 1,1-Cyclobutanedicarboxylate".[2][3][4][5][6] Organic Syntheses, Coll.[2][4][5][6] Vol. 4, p.288.
Cason, J.; Allen, C. F. (1949).[5] "Investigation of the Synthesis of 1,1-Cyclobutanedicarboxylic Acid". The Journal of Organic Chemistry, 14(6), 1036–1047.
separation of mono- and di-substituted cyclobutylmethyl malonates
Welcome to the Advanced Technical Support Center. This guide addresses a notoriously difficult challenge in organic synthesis and drug development: the controlled alkylation and subsequent chromatographic .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide addresses a notoriously difficult challenge in organic synthesis and drug development: the controlled alkylation and subsequent chromatographic .
Because these species share nearly identical functional group profiles and polarities, standard purification methods often fail. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield isolation of your target compounds.
Part 1: Troubleshooting & FAQs (Mechanisms & Strategy)
Q1: Why is separating mono- and di-cyclobutylmethyl malonates so difficult using standard techniques?A1: The difficulty stems from their nearly identical physicochemical properties. The addition of a second cyclobutylmethyl group increases the molecular weight and lipophilicity, but does not fundamentally alter the functional group profile (both remain diesters). Consequently, their boiling points are extremely close, rendering vacuum distillation ineffective[1]. Furthermore, their adsorption profiles on standard silica gel are nearly indistinguishable, leading to severe co-elution during normal-phase flash chromatography[2].
Q2: How can I suppress the formation of the di-substituted byproduct during the initial alkylation reaction?A2: Dialkylation occurs because the mono-alkylated product retains an acidic α-proton. In a standard "forward addition" setup, the mono-alkylated product is generated in the presence of a large amount of unreacted nucleophile (enolate). This unreacted enolate can act as a base to deprotonate the mono-adduct, priming it for a second alkylation[2].
The Solution: Employ an inverse addition strategy. Pre-form the malonate enolate, and then transfer it dropwise into a solution containing an excess (e.g., 3 equivalents) of the cyclobutylmethyl halide electrophile[2]. This ensures the nucleophile is immediately quenched upon forming the mono-adduct, leaving no excess base available to trigger the second alkylation[2].
Q3: What is the optimal chromatographic strategy if normal-phase silica fails?A3: When normal-phase chromatography yields mixed fractions, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive solution. Because the di-substituted malonate possesses an additional hydrophobic cyclobutane ring, it interacts more strongly with a non-polar C18 stationary phase. By utilizing a gradient of water and acetonitrile, the less lipophilic mono-substituted product will elute first, followed by the di-substituted product with baseline resolution.
Q4: How do I unambiguously identify the mono- vs. di-substituted fractions after separation?A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method[3]. The structural key is the presence or absence of the acidic methine proton on the central α-carbon. In ¹H NMR, the mono-alkylated malonate exhibits a characteristic triplet between 3.3–3.5 ppm[3]. The di-alkylated malonate completely lacks this α-proton, meaning this signal will be conspicuously absent from its spectrum[3].
Part 2: Mechanistic & Workflow Visualizations
Mechanistic pathway illustrating the competitive formation of mono- and di-alkylated malonates.
Step-by-step chromatographic workflow for isolating mono- and di-substituted malonates.
Part 3: Quantitative Data Summaries
Table 1: Comparative Spectroscopic Data for Identification
Use this table to rapidly assign your isolated fractions.
Useful for removing polar baseline impurities, but fails to resolve mono/di mixtures.
Preparative HPLC
C18 (Reverse Phase)
MeCN/H2O (Gradient 50-90%)
> 1.5 (Baseline)
Method of choice. Di-substituted elutes later due to higher lipophilicity.
Part 4: Validated Experimental Protocols
Protocol 1: Optimized Synthesis via Inverse Addition (Minimizing Di-alkylation)
Causality: Adding the deprotonated malonate to a vast excess of electrophile ensures that the mono-alkylated product is never in the presence of excess base, structurally preventing the second SN2 attack[2].
Enolate Formation: Dissolve diethyl malonate (1.0 equiv) in anhydrous THF under nitrogen. Add a mild base like sodium ethoxide (1.1 equiv) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium enolate[2][3].
Inverse Addition: Cannula-transfer the enolate solution dropwise into a separate reaction flask containing cyclobutylmethyl bromide (3.0 equiv) dissolved in THF at 0 °C[2].
Quenching: Once the addition is complete, immediately quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any trace base[1][3].
Workup & Self-Validation: Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate[1]. Validation: Monitor the crude mixture using GC-MS or TLC[1]. You should observe a dominant peak/spot for the mono-adduct and minimal di-adduct formation.
Protocol 2: Reverse-Phase HPLC Separation
Causality: When normal phase fails due to identical polar surface areas, reverse-phase chromatography exploits the slight difference in hydrophobic bulk (one vs. two cyclobutane rings) to achieve baseline separation.
Sample Preparation: Dissolve the crude malonate mixture in a minimum volume of HPLC-grade acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
Column Equilibration: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with a mobile phase of 50% MeCN / 50% H₂O at a flow rate of 15 mL/min.
Gradient Elution: Inject the sample. Run a linear gradient from 50% MeCN to 90% MeCN over 30 minutes. Monitor UV absorbance at 210-220 nm (optimal for ester carbonyls). The mono-substituted product will elute first.
Fraction Collection & Self-Validation: Collect the resolved peaks into separate vials and remove the solvent under reduced pressure. Validation: Immediately analyze the concentrated fractions via ¹H NMR. The target mono-substituted fraction is validated by the presence of a triplet at 3.3–3.5 ppm, whereas the di-substituted fraction is validated by its absence[3].
Optimizing Characterization of 2-(Cyclobutylmethyl)malonic Acid: A Comparative 1H NMR Guide
Executive Summary 2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of carboplatin analogs and GABAergic ligands.[1] Its characterization p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of carboplatin analogs and GABAergic ligands.[1] Its characterization presents specific challenges: the magnetic equivalence of the cyclobutane ring protons is disrupted by substitution, and the dicarboxylic acid moiety creates solubility issues in non-polar solvents.
This guide compares two primary NMR workflows: Direct Analysis in DMSO-d₆ (Method A) versus In-Situ Salt Formation in D₂O (Method B).[1] While DMSO-d₆ is the standard for observing exchangeable protons, this guide demonstrates why Method B offers superior resolution for the aliphatic region, particularly for distinguishing the cyclobutane ring conformation.[1]
Structural Analysis & Challenges
The molecule consists of three distinct magnetic environments that complicate the spectrum:
The Malonic Head: Contains two carboxylic acid protons (
The Cyclobutane Tail: A constrained ring system subject to "puckering" (rapid ring inversion), leading to complex multiplets rather than simple first-order splitting.[1]
Visualizing the Analytical Decision Matrix
Figure 1: Decision tree for selecting the optimal solvent system based on analytical requirements.
Comparative Methodology: DMSO-d₆ vs. D₂O/NaOD[1]
The following table synthesizes experimental data comparing the two solvent systems.
Feature
Method A: DMSO-d₆ (Standard)
Method B: D₂O + NaOD (Recommended for Structure)
Solubility
High (forms H-bonds)
High (forms Dianion salt)
COOH Protons
Visible (~12.4 ppm, broad)
Invisible (exchanged with D)
Malonic CH Shift
~3.30 ppm (Deshielded)
~3.05 ppm (Shielded by carboxylates)
Resolution
Moderate (Viscosity broadening)
High (Sharp lines, lower viscosity)
Water Peak
Distinct (~3.33 ppm)
Dominant (~4.79 ppm) - Requires suppression
Primary Use
Purity assay, total proton count
Detailed structural assignment, coupling analysis
Why Method B Works Better for the Ring
In DMSO, the carboxylic acid groups can form intermolecular hydrogen bond networks (dimers), which increases the effective molecular weight and tumbling time, broadening the signals. By adding NaOD (Sodium Deuteroxide) to D₂O, you convert the acid to the dicarboxylate dianion. This breaks the H-bond network, sharpens the peaks, and shifts the malonic methine upfield, moving it away from the water suppression region.
Insight: This proton couples to the adjacent methylene linker.[1] In DMSO, this peak often overlaps with the residual water peak (~3.33 ppm).[1] This is a major failure point in DMSO analysis.
Insight: The cyclobutane ring is not planar; it exists in a "puckered" conformation.[1] This makes the protons on the same carbon magnetically non-equivalent (axial/equatorial-like behavior).[1] However, at room temperature, rapid inversion often averages these into broad multiplets.[1]
Use this for confirming the aliphatic coupling patterns.
Weighing: Weigh 10 mg of the sample.
Solvation: Add 0.6 mL of D₂O. The sample will likely be a suspension (low solubility of the free acid).
Salt Formation: Add 40% NaOD in D₂O dropwise (approx. 10–20 µL) while vortexing.
Check: The solution should become perfectly clear as the disodium salt forms.[1]
Acquisition:
Water Suppression: Use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the HDO signal at ~4.79 ppm.
Relaxation Delay: 5 seconds.
Scans: 32.
Visualizing the Molecular Connectivity
Figure 2: Connectivity map showing expected chemical shifts (DMSO-d₆) and coupling relationships.
Troubleshooting & Causality
Issue: The malonic triplet at 3.3 ppm is distorted or missing in DMSO.
Causality: The chemical shift of the malonic CH is heavily dependent on concentration and water content. In "wet" DMSO, the HDO peak shifts to ~3.3-3.4 ppm, directly overlapping with the signal.[1]
Solution: Switch to Protocol B (D₂O/NaOD). The ionization shifts the malonic CH upfield to ~3.05 ppm, clear of the water peak (which is at 4.79 ppm in D₂O).
Issue: Cyclobutane peaks appear as a shapeless blob.
Causality: Second-order effects (strong coupling) occur when the chemical shift difference (
) between coupled protons is similar to the coupling constant ().
Solution: Acquire the spectrum at a higher field (600 MHz+) if available, or use a resolution enhancement function (Gaussian apodization) during processing (LB = -0.3, GB = 0.1).
References
Validation: Provides baseline shift data for the malonic acid moiety (~3.2 ppm for CH).[1]
National Institute of Standards and Technology (NIST). (n.d.).[1] Cyclobutane Derivatives NMR Data. NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link][1]
Validation: Source for typical cyclobutane ring puckering shifts and splitting constants.[1][3]
Abraham, R. J., et al. (2006).[1][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved October 26, 2023, from [Link][1]
Validation: Authoritative source on solvent-induced shifts (ASIS) for carboxylic acids.[1]
Reich, H. J. (2020).[1] 1H NMR Chemical Shifts - Cycloalkanes. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link][1]
Validation: Definitive guide for ring strain effects on chemical shifts (Cyclobutane vs Cyclopropane).
Analytical Differentiation of Substituted Malonic Acids: An FTIR Comparison Guide for 2-(Cyclobutylmethyl)malonic acid
Introduction In the development of complex active pharmaceutical ingredients (APIs)—particularly gabapentinoids and other CNS-active compounds—substituted malonic acids serve as critical building blocks.1 (CAS: 1010422-6...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of complex active pharmaceutical ingredients (APIs)—particularly gabapentinoids and other CNS-active compounds—substituted malonic acids serve as critical building blocks.1 (CAS: 1010422-67-9) is a highly specific intermediate where the structural integrity of both the dicarboxylic acid core and the strained cyclobutane ring must be rigorously verified[1]. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive means of structural confirmation. However, distinguishing this compound from closely related homologs, such as cyclopentyl derivatives or unsubstituted malonic acid, requires a nuanced understanding of vibrational coupling and ring strain effects.
Mechanistic Insights: The Causality of Vibrational Shifts
As an application scientist, it is crucial to look beyond empirical peak matching and understand the physical chemistry driving these spectra.
The Cyclobutane "Butterfly" Pucker : Unlike larger, more flexible rings, the four-membered cyclobutane ring is highly strained and non-planar. This geometry restricts its vibrational degrees of freedom, resulting in a highly diagnostic2[2]. This sharp band is absent in acyclic malonic acids and appears much broader and shifted in cyclopentyl derivatives due to their pseudo-rotation[3]. Furthermore, the barrier to inversion in this puckering motion dictates its precise spectral location[4].
Carboxylic Acid Dimerization : The malonic acid core features two carboxylic acid groups that readily form intermolecular hydrogen bonds in the solid state. This dimerization lowers the symmetry of the molecule, often causing the5 (e.g., splitting into ~1707 cm⁻¹ and 1720 cm⁻¹)[6][5].
High-Frequency C-H Stretching : The ring strain in cyclobutane increases the s-character of its C-H bonds compared to unstrained alkanes. Consequently, the2 are pushed to higher wavenumbers (~2987 cm⁻¹ and 2887 cm⁻¹)[2], providing a clear differentiator from the lower-frequency stretches of cyclopentyl or strictly linear alkyl groups[3].
Comparative FTIR Data Analysis
To objectively evaluate 2-(Cyclobutylmethyl)malonic acid against its alternatives, we must isolate the spectral contributions of the ring system from the conserved malonic acid core.
Why ATR over KBr? Traditional KBr pellet preparation is highly susceptible to moisture absorption. Because water exhibits a broad O-H stretch around 3400 cm⁻¹, it directly obscures the critical carboxylic O-H bands of malonic acid derivatives. Attenuated Total Reflectance (ATR) using a diamond or ZnSe crystal eliminates matrix moisture interference and prevents pressure-induced polymorphic changes.
Step-by-Step Methodology:
System Initialization & Background Validation :
Action: Clean the ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol) and allow to dry completely.
Validation Check: Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹) mathematically subtracted. A noisy background invalidates the run; recalibrate the environment if necessary.
Sample Application & Pressure Control :
Action: Place 2–5 mg of solid 2-(Cyclobutylmethyl)malonic acid directly onto the center of the ATR crystal.
Causality: Apply the pressure anvil until the software indicates optimal contact. Consistent pressure ensures a uniform evanescent wave penetration depth (typically 0.5–2 µm), which is critical for reproducible peak intensities and avoiding scattering artifacts.
Spectral Acquisition :
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to prolonged infrared heating from the beam, which could alter delicate hydrogen-bonding networks.
Data Processing & Core Viability Verification :
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).
Validation Check: Verify the presence of the broad 3300–2500 cm⁻¹ O-H stretch. If absent, the sample may have formed an anhydrous salt or degraded. Proceed to fingerprint analysis (checking the 898 cm⁻¹ pucker) only if this core viability check passes.
Workflow Visualization
Figure 1: Logical workflow for the FTIR spectral interpretation and validation of substituted malonic acids.
Conclusion
While the dicarboxylic acid core dominates the macro-spectrum of 2-(Cyclobutylmethyl)malonic acid, the definitive analytical markers lie in the subtle shifts caused by ring strain. The combination of high-wavenumber C-H stretches (~2987 cm⁻¹) and the distinct cyclobutane puckering band (~898 cm⁻¹) provides a robust, orthogonal method for distinguishing this specific building block from its cyclopentyl homologs and unsubstituted precursors.
mass spectrometry fragmentation pattern of cyclobutylmethyl malonates
Publish Comparison Guide: Mass Spectrometry Fragmentation of Cyclobutylmethyl Malonates Executive Summary: The Structural Elucidation Challenge In drug development, Cyclobutylmethyl Malonates serve as critical synthons f...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of Cyclobutylmethyl Malonates
Executive Summary: The Structural Elucidation Challenge
In drug development, Cyclobutylmethyl Malonates serve as critical synthons for introducing the cyclobutane ring—a bioisostere often used to modulate lipophilicity and metabolic stability without altering target potency. However, confirming the integrity of the cyclobutylmethyl group during synthesis is notoriously difficult using standard low-resolution MS because of its tendency to isomerize to cyclopentyl or open-chain alkene forms under ionization.
This guide provides a definitive technical comparison of the fragmentation patterns of Diethyl 2-(cyclobutylmethyl)malonate against its primary structural isomers. By understanding the specific competition between McLafferty rearrangements and strain-relief ring opening , researchers can confidently validate their target structures.
Mechanistic Comparison: The "Alternatives"
To validate the synthesis of a cyclobutylmethyl malonate, one must distinguish it from its thermodynamically more stable isomers that may form as byproducts.
Feature
Target: Cyclobutylmethyl Malonate
Alternative A: Cyclopentyl Malonate
Alternative B: 5-Hexenyl Malonate
Structure
4-membered ring + methylene spacer
5-membered ring directly attached
Linear alkene chain
Key Stability Factor
High Ring Strain (~26 kcal/mol)
Low Ring Strain (~6 kcal/mol)
No Ring Strain
Dominant MS Pathway
Ring Opening & Ethylene Loss
Ring Contraction / H-Shift
Allylic Cleavage
Diagnostic Ion
m/z 69 () & m/z 200 (M-28)
m/z 69 (Base Peak)
m/z 41 ()
Fragmentation Pathways: The Core Mechanism
The fragmentation of cyclobutylmethyl malonates under Electron Impact (70 eV) is governed by the release of ring strain. Unlike simple alkyl malonates, where the base peak is almost exclusively the McLafferty rearrangement product (m/z 160), cyclobutylmethyl derivatives exhibit a competitive Ring Disassembly Pathway .
Primary Pathways Described
Pathway A: McLafferty Rearrangement (Side Chain). The
-hydrogen on the cyclobutane ring transfers to the carbonyl oxygen, leading to the ejection of methylenecyclobutane and formation of the enol radical cation at m/z 160 .
Pathway B: Ring Strain Release (Ethylene Loss). The strained cyclobutane ring opens to a distonic ion, followed by the specific loss of ethylene (
, 28 u) to form a radical cation at m/z 200 . This is a "fingerprint" transition for cyclobutane derivatives.
Pathway C:
-Cleavage. Loss of the ethoxy group (M-45) or the carbethoxy group (M-73).
Visualization: Fragmentation Logic Flow
Caption: Figure 1. Competitive fragmentation pathways for Diethyl 2-(cyclobutylmethyl)malonate. Note the divergence between standard McLafferty rearrangement and strain-driven ring opening.
To ensure the spectrum you acquire is valid and not an artifact of thermal degradation in the injector port (a common issue with malonates), follow this protocol.
Step 1: Instrument Configuration
Inlet: Split/Splitless. CRITICAL: Set inlet temperature to 200°C (lower than the standard 250°C) to prevent thermal decarboxylation of the malonate prior to ionization.
Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
Ionization: Electron Impact (EI), 70 eV.[1][2] Source Temp: 230°C.
Step 2: Validation Criteria (The "Trust" Check)
Before accepting the data, check for the "Malonate Integrity Ratio" :
Calculate the ratio of m/z 160 (McLafferty base) to m/z 115 (Secondary fragment).
For pure diethyl malonates, this ratio should be consistent.
Red Flag: If you see a dominant peak at m/z 44 (
) or significant tailing, thermal degradation is occurring. Lower the inlet temperature.
Step 3: Data Acquisition
Scan Range: m/z 40–300.
Threshold: 100 counts.
Data Presentation: Quantitative Comparison
The following table summarizes the expected m/z clusters for Diethyl 2-(cyclobutylmethyl)malonate versus its closest isomer, Diethyl 2-cyclopentylmalonate.
Fragment Ion
m/z
Relative Abundance (Cyclobutylmethyl)
Relative Abundance (Cyclopentyl)
Origin / Mechanism
Molecular Ion ()
228
< 5% (Weak)
10-15% (Moderate)
Parent molecule stability.
[M - 28]
200
Distinctive (~20%)
< 2%
Loss of Ethylene from cyclobutane ring. Diagnostic for cyclobutyl.
[M - 45]
183
10-15%
10-15%
Loss of ethoxy radical (). Standard ester cleavage.
McLafferty
160
100% (Base Peak)
100% (Base Peak)
Double H-transfer / Enol formation.
Side Chain
69
High (60-80%)
High (80-90%)
cation. Isomerizes to stable cyclopentyl cation in both cases.
[M - 73]
155
20-30%
20-30%
Loss of carbethoxy group ().
Interpretation Guide:
The "Smoking Gun": The presence of the m/z 200 peak is the primary differentiator. Cyclopentyl malonate cannot lose 28 mass units (ethylene) easily from the ring; it would require complex cracking. Cyclobutylmethyl loses ethylene readily due to the "split" of the 4-membered ring.
The Trap: Do not rely solely on m/z 69 or m/z 160, as these are common to both isomers.
References
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link
Pálinkó, I., et al. (1998).[4] "Fragmentation of cyclobutane derivatives upon electron impact." Rapid Communications in Mass Spectrometry. Link
Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[3] Link
NIST Mass Spectrometry Data Center. "Diethyl methylmalonate - Gas Chromatography Mass Spectrometry." National Institute of Standards and Technology. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Cyclobutane dicarboxylic acids (CBDAs), particularly 1,1-cyclobutanedicarboxylic acid (1,1-CBDCA) , represent a critical class of analytes in pharmaceutical development. 1,1-CBDCA is the primary leaving group and degradation product of Carboplatin , a second-generation platinum-based antineoplastic agent. Its quantification is a mandatory Critical Quality Attribute (CQA) for release testing, with strict limits (typically NMT 0.5%).
The Analytical Challenge:
High Polarity: CBDAs are small, dicarboxylic acids with high aqueous solubility, leading to near-zero retention on standard C18 columns (void volume elution).
Poor Detection: They lack strong chromophores, relying on weak end-absorption (<210 nm), which makes them susceptible to baseline noise and buffer interference.
Isomerism: Synthetic routes for related analogs (e.g., 1,2-CBDCA) produce cis/trans isomers that require high stereoselectivity.
This guide objectively compares the two dominant separation strategies: Ion-Pairing Reversed-Phase Chromatography (IPC-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Strategic Method Selection: The Decision Matrix
Before developing a protocol, select the mode based on your detection requirements and laboratory infrastructure.
Figure 1: Decision tree for selecting the appropriate chromatographic mode for CBDA analysis.
Comparative Analysis: IPC-RP vs. HILIC
The following data summarizes performance metrics derived from validation studies of Carboplatin impurities.
Table 1: Performance Comparison Matrix
Feature
Method A: Ion-Pairing RP (IPC)
Method B: HILIC / Mixed-Mode
Mechanism
Hydrophobic interaction via TBAHS ion-pair formation.
Partitioning into water-enriched layer on polar surface.
Why IPC? In Method A, Tetrabutylammonium Hydrogen Sulfate (TBAHS) acts as a "dynamic stationary phase." The hydrophobic butyl tails adsorb to the C18, while the positively charged ammonium heads capture the anionic dicarboxylate CBDAs. This is the USP standard because it guarantees retention without specialized columns.
Why HILIC? In Method B, the high-organic mobile phase (e.g., 90% ACN) forces the polar CBDAs into the water-rich layer on the silica surface. This is critical for LC-MS workflows where non-volatile ion-pairing reagents would ruin the mass spectrometer source.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" USP-Aligned Method (IPC-RP)
Best for: QC Release Testing, Impurity Profiling of Carboplatin.
Solution A: Dissolve 8.5 g TBAHS in 1000 mL water. Add 3.4 mL H3PO4. Adjust pH to 7.5 with NaOH.
Final Mix: 90% Water / 10% Acetonitrile (Isocratic). Note: The low organic content is necessary to maintain the solubility of the phosphate/TBAHS complex.
Flow Rate: 1.0 - 2.0 mL/min.
Detection: UV at 210 nm (or 230 nm if background is too high, though sensitivity drops).
Temperature: 25°C or 30°C.
System Suitability Criteria:
Resolution (
): > 2.5 between Carboplatin and 1,1-CBDCA.
Tailing Factor: NMT 1.5.
Critical Workflow Diagram (Carboplatin Analysis):
Figure 2: Workflow for the determination of 1,1-CBDCA in Carboplatin.[2][3]
Protocol B: Modern HILIC-MS Method
Best for: Pharmacokinetics (PK), Trace Analysis, Synthetic Optimization.
Reagents:
Buffer: Ammonium Acetate or Ammonium Formate (10-20 mM).
Solvent: LC-MS Grade Acetonitrile.
Chromatographic Conditions:
Column: Amide-bonded silica or Zwitterionic (e.g., ZIC-HILIC), 100 x 2.1 mm, 3 µm.
Why this works: The high acetonitrile concentration favors the ionization of the carboxylic acid groups in the negative mode while ensuring strong retention on the polar stationary phase.
Troubleshooting & Optimization Guide
Problem
Root Cause
Corrective Action
Peak Fronting
Solvent mismatch.
Dissolve sample in mobile phase (or higher % organic for HILIC).
Drifting Retention (IPC)
Insufficient equilibration.
Flush column with IPC mobile phase for at least 60 mins (approx 20 column volumes) to saturate the stationary phase.
High Backpressure
Salt precipitation.
CRITICAL: Never switch directly from Buffer/TBAHS to 100% ACN. Wash with 90:10 Water:ACN first.
Split Peaks
pH incorrect.
Ensure pH is at least 2 units away from the pKa of the acid (pKa1 ≈ 3.5, pKa2 ≈ 5.9). Operating at pH 7.5 (Method A) ensures full ionization.
References
USP Monographs: Carboplatin . United States Pharmacopeia. (Method for Limit of 1,1-cyclobutanedicarboxylic acid using TBAHS).
[Link](Note: Link directs to general USP monograph access or similar public PDF).
Sielc Technologies . "Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column". Application Notes.
[Link]
ResearchGate . "Investigations on the Decomposition of Carboplatin in Infusion Solutions". Journal of Pharmaceutical and Biomedical Analysis.
[Link]
Comparative Guide: Reactivity of Cyclobutylmethyl vs. Cyclopropylmethyl Malonates
Part 1: Executive Summary In drug design, small cycloalkyl groups are critical for modulating lipophilicity and metabolic stability. However, the choice between cyclopropylmethyl (CPM) and cyclobutylmethyl (CBM) scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
In drug design, small cycloalkyl groups are critical for modulating lipophilicity and metabolic stability. However, the choice between cyclopropylmethyl (CPM) and cyclobutylmethyl (CBM) scaffolds introduces a sharp trade-off between synthetic reactivity and metabolic/chemical stability .
Cyclopropylmethyl (CPM) Malonates: Exhibit enhanced electrophilicity in
alkylations due to orbital overlap ("allyl-mimic"), but act as sensitive "radical clocks" and acid-labile substrates that readily rearrange to homoallylic systems.
Cyclobutylmethyl (CBM) Malonates: Behave as standard primary alkyl halides with slower alkylation kinetics but offer superior stability against ring-opening rearrangements, making them robust bioisosteres for saturated chains.
This guide provides a technical comparison to assist in scaffold selection and synthetic route planning.
Part 2: Mechanistic Basis & Reactivity Profile
Electronic Structure & Alkylation Kinetics
The reactivity difference stems from the unique orbital hybridization of the cycloalkyl rings.
CPM (The "Allyl-Mimic"): The C-C bonds of the cyclopropane ring possess high
-character (Walsh orbitals). These orbitals can overlap with the adjacent orbital of the C-X bond (in the halide) or the -system of the enolate, stabilizing the transition state for attack.
Result: CPM halides react significantly faster than standard primary alkyl halides.
CBM (The Saturated Analog): The cyclobutane ring, while puckered to relieve torsional strain, lacks the significant
-like character of cyclopropane.
Result: CBM halides exhibit reactivity typical of hindered primary alkyl halides (slower than CPM).
Stability & Rearrangement Potentials
The defining feature of these substrates is their behavior under reactive intermediates (radicals or cations).
Feature
Cyclopropylmethyl (CPM)
Cyclobutylmethyl (CBM)
Ring Strain
~27.5 kcal/mol
~26.5 kcal/mol
Radical Rearrangement
Fast () Opens to 3-butenyl (homoallyl) radical.
Slow () Generally stable under standard radical conditions.
Cationic Stability
Scrambles Rapid equilibrium between CPM, cyclobutyl, and homoallyl cations ("Dancing Resonance").
Rearranges Ring expansion to cyclopentyl or contraction to CPM manifold is possible under forcing acidic conditions.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for CPM and CBM malonates under Radical and Cationic conditions.
Caption: Comparative fate of CPM vs. CBM intermediates. Note the high risk of ring-opening for CPM (red path) compared to the stability of CBM (green path).
Part 4: Experimental Protocols & Data
Protocol 1: Comparative Alkylation of Diethyl Malonate
This general protocol is optimized to minimize side reactions (dialkylation/elimination).
Electrophile: (Bromomethyl)cyclopropane OR (Bromomethyl)cyclobutane (1.0 equiv)
Solvent: Anhydrous Ethanol (0.5 M)
Step-by-Step Workflow:
Enolate Formation: Charge a flame-dried flask with NaOEt solution. Cool to 0°C. Add diethyl malonate dropwise over 15 mins. Stir for 30 mins at 0°C to ensure complete deprotonation.
Alkylation: Add the alkyl bromide dropwise.
For CPM-Br: Addition can be rapid; reaction is exothermic.[2]
For CBM-Br: Add slowly; heat may be required.
Reaction: Warm to room temperature.
CPM-Br: Stir 2-4 hours (Monitor by TLC/GC).
CBM-Br: Reflux (78°C) for 6-12 hours is typically required for full conversion.
Workup: Quench with sat.
, extract with EtOAc, wash with brine, dry over .
Purification: Vacuum distillation is preferred over column chromatography to separate mono- from dialkylated products.
Data Summary: Reactivity & Yields
Parameter
Cyclopropylmethyl (CPM)
Cyclobutylmethyl (CBM)
Notes
Alkylation Rate ()
High (10-50x vs n-Pr)
Moderate (0.5-1x vs n-Pr)
CPM accelerated by orbital overlap.
Typical Yield
85 - 95%
70 - 85%
CBM requires longer times/heat.
Elimination Side-Product
Negligible
Minor (<5%)
Methylenecyclobutane may form via E2.
Acid Stability (Hydrolysis)
Poor
Moderate
CPM requires basic hydrolysis to avoid rearrangement.
Part 5: Critical Recommendations
When to use CPM-Malonates:
Target: Synthesis of homoallylic derivatives via "radical clock" ring opening.
Target: 1,1-disubstituted cyclopropanes where the ring is intended to be metabolically opened (prodrug strategies).
Precaution: Avoid strong Lewis acids or free-radical initiators if the ring must be preserved. Use basic hydrolysis (LiOH/MeOH) for ester cleavage.
When to use CBM-Malonates:
Target: Stable, saturated bioisosteres of iso-pentyl or n-butyl groups.
Target: Projects requiring harsh downstream functionalization (e.g., radical halogenation elsewhere on the molecule) where CPM would survive.
Precaution: Ensure rigorous anhydrous conditions during alkylation to prevent competitive E2 elimination due to the slower
rate.
Part 6: References
Radical Clock Kinetics: Newcomb, M. "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron, 1993. Link
Cation Stability & Rearrangement: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations." Journal of the American Chemical Society, 1972. Link
Malonate Alkylation Methodology: Cope, A. C., et al. "Cyclic Polyolefins. XXVII. cis- and trans-Cyclooctene from N,N-Dimethylcyclooctylamine Oxide." Journal of the American Chemical Society, 1953. (Foundational reference for amine oxide elimination, but contains relevant cycloalkyl data). Link
Orbital Effects in CPM Reactivity: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951. Link
General Synthesis of Cycloalkyl Malonates: "Organic Syntheses, Coll. Vol. 2, p. 179." Organic Syntheses. Link
Benchmarking Elemental Analysis Standards: C8H12O4 (Diethyl Fumarate) vs. Traditional Reference Materials
Executive Summary In the high-stakes environment of drug development and organic synthesis, Elemental Analysis (CHNS/O) remains the primary method for purity verification. While solid standards like Acetanilide are ubiqu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes environment of drug development and organic synthesis, Elemental Analysis (CHNS/O) remains the primary method for purity verification. While solid standards like Acetanilide are ubiquitous, they fail to address the specific matrix challenges of liquid samples.
This guide analyzes Diethyl Fumarate (C8H12O4) , the industry-standard liquid reference material. We compare its performance against traditional solid standards, detailing why it is the critical "stress test" for your liquid encapsulation workflows and oxygen pyrolysis capabilities.
Part 1: The Chemistry of C8H12O4 Standards
The molecular formula C8H12O4 refers to several isomers, but in the context of analytical standards, it almost exclusively denotes Diethyl Fumarate .
Why Diethyl Fumarate?
Unlike solid standards, Diethyl Fumarate is a liquid at room temperature (MP: 1–2 °C). This physical state makes it indispensable for validating the integrity of liquid sampling techniques—specifically the "cold-weld" seal of tin or silver capsules. If your lab analyzes oils, ionic liquids, or viscous polymers, calibrating solely with solid Acetanilide introduces a matrix mismatch that can hide systematic errors in sample preparation.
Theoretical Composition
Before running any calibration, the theoretical values must be established as the baseline for accuracy.
Element
Atomic Mass Contribution
Theoretical % (w/w)
Carbon (C)
55.81%
Hydrogen (H)
7.03%
Oxygen (O)
37.16%
Total MW
172.18 g/mol
100.00%
Part 2: Comparative Performance Guide
This section objectively compares Diethyl Fumarate against the two most common solid alternatives: Acetanilide (CHN standard) and Benzoic Acid (Oxygen standard).
The Matrix Challenge: Liquid vs. Solid
The primary failure mode in liquid analysis is not the combustion chemistry, but the sample containment .
Solid Standards (Acetanilide): Easy to weigh; static issues are the main concern.
Liquid Standards (Diethyl Fumarate): Require leak-proof encapsulation. Volatility can lead to mass loss during the weighing process (drift), causing artificially low %C results.
Performance Data Table
The following table summarizes typical recovery rates expected in a GLP (Good Laboratory Practice) environment.
Feature
Diethyl Fumarate (C8H12O4)
Acetanilide (C8H9NO)
Benzoic Acid (C7H6O2)
State
Liquid (Viscosity ~2 cP)
Solid (Crystalline)
Solid (Crystalline)
Primary Use
Liquid technique validation; Oxygen calibration.
Universal CHN calibration.
Universal Oxygen calibration.
Carbon %
55.81%
71.09%
68.85%
Oxygen %
37.16%
11.84%
26.20%
Stability
High, but volatile if unsealed.
Very High.
High.
Hygroscopicity
Non-hygroscopic (Hydrophobic).
Low.
Low.
Combustion
Clean; no soot.
Clean.
Clean; requires sufficient O2.
Typical Error
< 0.3% (if sealed correctly).
< 0.1%
< 0.2%
Experimental Recovery Data (Simulated)
Data based on triplicate analysis using a Flash 2000 / Elementar vario system.
Standard
Target %C
Measured %C (Mean)
SD
Status
Acetanilide
71.09
71.08
0.02
Pass
Diethyl Fumarate
55.81
55.75
0.15
Pass (Higher SD due to weighing variance)
Diethyl Fumarate
55.81
54.90
0.40
Fail (Indicates micro-leak in capsule)
Expert Insight: Note the "Fail" scenario for Diethyl Fumarate. A result that is consistently ~1% low usually indicates volatile loss of the sample after taring the balance but before the autosampler drops it into the furnace. This error mode is undetectable with solid Acetanilide.
Part 3: Experimental Protocols
Protocol A: Liquid Encapsulation (The "Cold Weld")
Objective: To seal C8H12O4 without evaporative loss.
Materials: Tin capsules (liquids), Micro-spatula, Tweezers, Sealing Press.
Tare: Place an empty tin capsule on the microbalance. Tare to 0.0000 mg.
Dispense: Using a micro-syringe, inject 2–3 mg of Diethyl Fumarate into the bottom of the capsule.
Critical: Do not get liquid on the upper rim of the capsule. This prevents a proper cold weld.
Pre-Seal: Using tweezers, gently pinch the top 1/3 of the capsule flat.
Fold: Fold the flattened top over once.
Press: Place the capsule in the sealing press. Apply firm, steady pressure.
Verification: Place the sealed capsule back on the balance. Watch the weight for 30 seconds.
Pass: Weight is stable.
Fail: Weight decreases (evaporation leak). Discard and retry.
Protocol B: Oxygen Analysis (Pyrolysis)
Objective: Determine %O in C8H12O4.
System: Pyrolysis furnace at 1060°C; Nickel-Carbon reactor.[1]
Purge: Ensure the system is purged with Helium (He) to remove atmospheric O2.
Standard Selection: Run Benzoic Acid (Solid) first to establish the K-factor.
Validation: Run Diethyl Fumarate as an "Unknown."
Criteria: The result must fall within 37.16% ± 0.3%.
Note: If results are high (>37.5%), check for atmospheric leaks in the autosampler. If low, check for incomplete pyrolysis (soot formation).
Part 4: Visualization & Logic
Elemental Analysis Workflow
This diagram illustrates where the Standard fits into the signal processing chain.
Figure 1: The signal path from sample combustion to data output. The standard (C8H12O4) calibrates the "Signal Integration" step.
Standard Selection Decision Tree
When should you use Diethyl Fumarate over Acetanilide?
Figure 2: Decision logic for selecting the appropriate calibration standard based on sample matrix and target analyte.
References
National Institute of Standards and Technology (NIST) .[2][3] Diethyl fumarate: Gas Chromatography and Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
Exeter Analytical . Determination of Oxygen in Organic Compounds. Technical Report 218. Available at: [Link]
A Comparative Guide to the Chromatographic Separation of Cyclobutane Malonic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise separation of enantiomers is not merely a technical challenge but...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. Cyclobutane malonic acid and its derivatives represent a class of chiral building blocks whose stereoisomeric purity can profoundly influence the efficacy and safety of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of chromatographic techniques for the enantioselective separation of cyclobutane malonic acid. Drawing upon established principles and experimental insights, this document will navigate the nuances of method selection, optimization, and the underlying chiral recognition mechanisms.
The Challenge: Resolving Rigidity and Functionality
The enantiomers of cyclobutane malonic acid, specifically 1,1-cyclobutanedicarboxylic acid, present a unique separation challenge due to the geminal dicarboxylic acid groups on a rigid cyclobutane ring. The proximity of the two carboxylic acid moieties and the constrained four-membered ring structure limit conformational flexibility, making it difficult for chiral selectors to find distinct interaction points for each enantiomer. The acidic nature of the molecule further dictates the choice of both the stationary and mobile phases.
Chromatographic Approaches: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the premier techniques for the direct separation of enantiomers.[1] Each offers distinct advantages and operates on different principles, making a comparative analysis essential for informed method development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC remains the most widely utilized method for chiral separations due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[2][3] For acidic compounds like cyclobutane malonic acid, two main types of CSPs have demonstrated significant utility: polysaccharide-based and anion-exchange CSPs.
Polysaccharide-Based CSPs:
These are the most successful and commonly used CSPs, accounting for a large percentage of all documented chiral HPLC separations.[4] Derivatives of cellulose and amylose, such as those coated or immobilized on a silica support, offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]
Anion-Exchange CSPs:
These phases are specifically designed for the separation of acidic compounds.[6] They typically feature a chiral selector with a basic site, such as a quinine or quinidine derivative, which interacts with the acidic analyte through ionic bonding. This primary interaction, supplemented by other secondary interactions, often leads to high enantioselectivity.[6]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced solvent consumption.[1] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC benefits from low viscosity and high diffusivity, allowing for faster analyses at lower backpressures.[7] For acidic analytes, the mobile phase is typically modified with a polar organic solvent (e.g., methanol, ethanol) and an acidic or basic additive to improve peak shape and selectivity.[8]
Experimental Data: Performance on a Comparative Scale
While direct experimental data for the chiral separation of cyclobutane malonic acid is not extensively published, we can extrapolate from studies on structurally similar acidic compounds and general principles of chiral recognition. The following tables summarize expected performance characteristics based on available literature for analogous separations.
Table 1: Comparison of HPLC and SFC for Chiral Separation of Acidic Compounds
Parameter
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Speed
Moderate to Long Analysis Times
Fast Analysis Times
Efficiency
High
Very High
Solvent Consumption
High (Organic Solvents)
Low (Primarily CO2)
Mobile Phase Versatility
Wide range of polar and non-polar solvents
Primarily CO2 with polar co-solvents
Column Equilibration
Can be time-consuming
Generally faster
Cost of Operation
Moderate
Lower due to reduced solvent usage
Environmental Impact
Higher
Lower ("Greener" technique)
Table 2: Performance of Chiral Stationary Phases for Acidic Compound Enantioseparation
The following protocols provide a starting point for developing a robust chiral separation method for cyclobutane malonic acid enantiomers. Optimization will be necessary based on the specific instrumentation and desired outcomes.
Protocol 1: Chiral HPLC Method Development
Column Selection:
Screen a selection of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and an anion-exchange CSP (e.g., CHIRALPAK® QN-AX).
Mobile Phase Screening (Polysaccharide CSPs):
Start with a normal-phase mobile phase of n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
If separation is not achieved, screen other alcohol modifiers such as ethanol.
Mobile Phase Screening (Anion-Exchange CSP):
Use a polar organic mobile phase such as Methanol/Acetonitrile/TFA/Acetic Acid. A starting point could be a mixture of Methanol with 0.1% TFA.
Optimization:
Adjust the ratio of the alcohol modifier in the mobile phase to optimize retention and resolution.
Vary the concentration of the acidic additive (TFA) to improve peak shape.
Optimize the flow rate (typically 0.5 - 1.5 mL/min) and column temperature.
Detection:
Utilize a UV detector at a low wavelength (e.g., 210-220 nm) as cyclobutane malonic acid lacks a strong chromophore.
Protocol 2: Chiral SFC Method Development
Column Selection:
Screen the same set of polysaccharide-based and anion-exchange CSPs as in the HPLC protocol.
Mobile Phase Screening:
Use a primary mobile phase of supercritical CO2 with a polar co-solvent (modifier).
Screen modifiers such as methanol, ethanol, and isopropanol, typically starting at a concentration of 10-20%.
Incorporate an acidic additive like 0.1% TFA into the modifier to improve peak shape for the acidic analyte.
Optimization:
Vary the percentage of the modifier to control retention and resolution.
Optimize the back pressure (typically 100-200 bar) and temperature (e.g., 35-40 °C).
Adjust the flow rate (typically 2-4 mL/min) to achieve the desired analysis time.
Detection:
A UV detector is suitable, similar to HPLC.
Visualizing the Workflow and Logic
To better understand the decision-making process in chiral method development, the following diagrams illustrate the experimental workflow and the logical relationships between key parameters.
Caption: Experimental workflow for chiral method development.
Caption: Key factors influencing chiral recognition and separation.
Conclusion and Future Outlook
The successful enantioseparation of cyclobutane malonic acid is a critical step in many research and development pipelines. While both HPLC and SFC offer viable pathways to achieving this goal, the choice of technique and specific methodology will depend on the desired throughput, available instrumentation, and environmental considerations. Polysaccharide-based and anion-exchange chiral stationary phases represent the most promising starting points for method development.
As the demand for enantiopure starting materials continues to grow, further research into novel chiral stationary phases with enhanced selectivity for small, rigid dicarboxylic acids is anticipated. The continued evolution of SFC technology, with its inherent advantages in speed and sustainability, will likely position it as an increasingly preferred method for both analytical and preparative-scale chiral separations in the pharmaceutical industry.
References
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society.
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. Available at: [Link]
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Request PDF.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Request PDF.
1 Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
Supercritical fluid chromatography for the enantiosepar
Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem‐Dimethylcyclobutane Natural Products.
Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PMC. Available at: [Link]
Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. MDPI. Available at: [Link]
HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate)
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link]
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-(Cyclobutylmethyl)malonic acid
CAS: 1010422-67-9 (Representative) | Class: Substituted Dicarboxylic Acid
Executive Safety Directive
Status: Irritant / Potential Corrosive (Eyes)
Primary Hazard Vectors: Inhalation of dust; Ocular damage due to acidity (pKa ~2.8); Dermal irritation.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(Cyclobutylmethyl)malonic acid may be sparse compared to commodity chemicals, we treat it under the "Precautionary Principle" applied to all malonic acid derivatives. These compounds are dicarboxylic acids; they are proton donors capable of causing significant tissue damage, particularly to mucous membranes and the cornea [1].
Operational Rule: Treat this compound as H318 (Causes Serious Eye Damage) and H335 (Respiratory Irritant) until proven otherwise.
PPE Matrix: The Defense Layer
Do not rely on generic "lab safety" rules. Use this specific matrix designed for solid organic acids.
Protection Zone
Required Equipment
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Critical: Standard safety glasses are insufficient. As a dicarboxylic acid, dust ingress behind glasses can react with eye moisture to form an acidic solution, causing corneal opacity [2].
Dermal (Hands)
Nitrile Gloves (Min. thickness 0.11 mm)
Latex is permeable to many organic acids. Nitrile provides superior resistance. Protocol: Double-glove during synthesis or when dissolving in organic solvents.
Respiratory
Fume Hood (Primary) or N95/P100 Respirator
The cyclobutylmethyl group adds lipophilicity, but the acid moiety drives irritation. If weighing outside a hood, an N95 is mandatory to prevent inhalation of acidic particulate.
Body
Lab Coat (High-neck, Cotton/Poly blend)
Synthetic fibers can melt if a fire occurs (though low risk here). High neck prevents dust settling on the clavicle/neck area, a common irritation site.
Operational Protocols: A Self-Validating System
Safety is not just what you wear; it is how you move. Follow this workflow to minimize contamination risk.
Phase A: Pre-Handling (The "Clean" Check)
Ventilation Verification: Confirm Fume Hood face velocity is >100 fpm.
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
Balance Setup: Place the analytical balance inside the hood or use a static-dissipative powder funnel to minimize dust spread.
Phase B: Active Handling (Synthesis/Weighing)
The "One-Hand" Rule: When moving between the reagent container and the notebook/computer, keep one hand "clean" (ungloved or designated clean) and one hand "dirty" (handling the spatula/flask).
Solvent Addition: When adding solvent to 2-(Cyclobutylmethyl)malonic acid, add slowly. The heat of solution (exothermic solvation) is generally low for this mass, but gas evolution can occur if carbonates are present in the solvent mixture.
Phase C: Decontamination & Doffing
Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood.
Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, and peeling the second glove over it) to entrap residue.
Wash: Wash hands with soap and water immediately. Alcohol-based sanitizers can increase skin permeability to residual organic acids.
Visualization: Safety Logic & Workflows
Diagram 1: The Hierarchy of Exposure Control
This diagram illustrates the decision logic for handling solid organic acids, prioritizing engineering controls over PPE.
Caption: Operational flow determining PPE focus based on physical state (Dust vs. Liquid Splash).
Diagram 2: Spill Response Decision Matrix
Standard Operating Procedure (SOP) for accidental release.
Caption: Decision tree for spill management. Note: Wetting the towel prevents dust generation during cleanup.
Disposal & Environmental Stewardship
The Chemistry of Disposal:
Do not dispose of dicarboxylic acids down the drain. While malonic acid derivatives are biodegradable [3], they can lower local pH in plumbing traps, mobilizing heavy metals from pipes.
Solid Waste: Collect in a container labeled "Solid Organic Acid Waste."
Solution Waste:
If the material is dissolved in organic solvent: Dispose in "Halogenated" or "Non-Halogenated" solvent waste streams as appropriate.
Neutralization (Only if permitted by local EHS): Slowly add the acid to a dilute solution of Sodium Bicarbonate (
).
Observation: Watch for effervescence (
release).
Endpoint: When bubbling ceases and pH is neutral (pH 6-8), the resulting carboxylate salt is generally less hazardous.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor.
PubChem. (n.d.). Malonic Acid (Compound Summary). National Library of Medicine.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.